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  • Product: D-FENCHONE, 96
  • CAS: 126-21-6

Core Science & Biosynthesis

Foundational

D-Fenchone (96% Purity): Structural Dynamics, Physical Properties, and Applications in Advanced Drug Development

Executive Summary As a Senior Application Scientist, I have observed that the transition from natural product extraction to targeted drug design relies heavily on the structural integrity of the starting scaffolds. D-Fen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I have observed that the transition from natural product extraction to targeted drug design relies heavily on the structural integrity of the starting scaffolds. D-Fenchone, a bicyclic monoterpene ketone natively found in Foeniculum vulgare (fennel), serves as a privileged building block in modern medicinal chemistry[1]. While lower purities suffice for the fragrance and flavoring industries, the 96% purity grade is the critical threshold required for reproducible pharmacological synthesis, particularly in the development of selective cannabinoid receptor type 2 (CB2) ligands[2] and advanced gastric healing agents[3]. This whitepaper dissects the chemical architecture, physical properties, and self-validating experimental workflows necessary to leverage D-Fenchone 96% in rigorous research environments.

Chemical Identity and Stereochemical Significance

D-Fenchone—systematically named (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one—is the dextrorotatory enantiomer of fenchone[4]. The bicyclic [2.2.1] heptane core imparts significant steric hindrance around the ketone moiety at position 2, which dictates its unique reactivity profile compared to its less hindered isomer, camphor[5].

In drug development, stereochemistry is non-negotiable. The specific (1S,4R) spatial arrangement of D-Fenchone allows it to act as a precise chiral auxiliary and a rigid scaffold that mimics the terpenoid core of classical cannabinoids[2]. This rigidity restricts the conformational entropy of synthesized derivatives, directly enhancing their binding affinity to allosteric target sites[6].

Physical and Chemical Properties

Understanding the physical parameters of D-Fenchone is essential for optimizing reaction conditions, particularly in solvent selection and thermal ramping. The data summarized in Table 1 reflects the standard parameters for the 96% purity grade.

Table 1: Physical and Chemical Properties of D-Fenchone (96%)

PropertyValueReference
IUPAC Name (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one[7]
Molecular Formula C10H16O[7]
Molar Mass 152.23 g/mol [7]
Appearance Colorless to pale yellow oily liquid[7]
Density 0.941 – 0.948 g/cm³[1]
Boiling Point 192.0 °C – 194.0 °C[1]
Melting Point 5.0 °C – 6.0 °C[1]
Refractive Index ( nD​ ) 1.461 – 1.467[1]
LogP (Octanol/Water) 3.52[1]

Causality Insight: The high LogP (3.52) indicates strong lipophilicity, which is highly advantageous for crossing biological membranes, including the blood-brain barrier[1]. However, this also necessitates the use of non-polar solvents (e.g., hexane, toluene) during extraction and synthesis to maintain solvation and prevent micelle formation.

Pharmacological Applications: The Monoterpene Scaffold in Drug Design

The 96% purity grade of D-Fenchone is primarily utilized in the synthesis of novel therapeutics. Recent breakthroughs have demonstrated its utility in two major pathways:

  • CB2 Selective Ligands: By coupling D-Fenchone with 5-substituted resorcinols, researchers can synthesize cannabinoid-like compounds[2]. One such derivative, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, exhibits exceptional affinity ( Ki​ = 3.51 nM) for the human CB2 receptor[6]. This agonism drives potent anti-inflammatory and analgesic responses without the psychoactive effects associated with CB1 activation[2].

  • Gastric Healing: Independent of synthesis, pure (-)-Fenchone and (+)-Fenchone have shown direct therapeutic efficacy in preventing cysteamine-induced duodenal ulcers by promoting re-epithelialization via antioxidant and immunomodulatory mechanisms[3].

Pathway N1 D-Fenchone (96%) N2 Resorcinol Coupling (Acid Catalyst) N1->N2 Synthesis N3 Fenchone-Resorcinol Derivative N2->N3 Demethylation N4 CB2 Receptor Binding (Ki=3.51nM) N3->N4 Allosteric Docking N5 Anti-Inflammatory Efficacy N4->N5 Agonism

Fig 1: Synthesis and pharmacological pathway of D-Fenchone derived CB2 selective ligands.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the choice, ensuring that researchers do not just follow instructions blindly, but understand the chemical dynamics at play.

Protocol 1: GC-MS Validation of D-Fenchone 96% Purity

When sourcing D-Fenchone 96%, the remaining 4% typically consists of trace monoterpenes (e.g., α -pinene, camphor)[8]. Quantifying these impurities is critical before initiating sensitive syntheses.

  • Step 1: Sample Preparation. Dilute the D-Fenchone standard in GC-grade hexane to a final concentration of 1 mg/mL.

    • Causality: D-Fenchone is highly lipophilic (LogP 3.52)[1]. Hexane ensures complete solvation while preventing the degradation of the non-polar stationary phase of the GC column, which is a common issue when using protic solvents like methanol.

  • Step 2: Injection Parameters. Inject 1 µL of the sample using a split ratio of 1:50.

    • Causality: The 96% purity means the primary analyte is overwhelmingly concentrated. A high split ratio prevents detector saturation and peak fronting, ensuring the trace 4% impurities can be accurately integrated and resolved.

  • Step 3: Capillary Column Separation. Utilize a non-polar HP-5MS column (30 m x 0.25 mm x 0.25 µm). Set the oven program to hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Causality: Monoterpene isomers have nearly identical molecular weights but slightly different boiling points. The gradual 10 °C/min thermal ramp exploits these subtle thermodynamic differences, allowing baseline resolution between D-Fenchone (BP 192 °C) and camphor (BP 204 °C)[1].

  • Step 4: Mass Spectrometry Detection. Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Causality: Standard 70 eV EI provides highly reproducible fragmentation. D-Fenchone will yield characteristic fragments at m/z 81 and 109, allowing for definitive NIST library matching.

  • Self-Validation Checkpoint: Prior to the sample run, inject a pure hexane blank. The baseline must remain completely flat. If ghost peaks appear, it indicates column carryover or inlet contamination, which mathematically invalidates the purity percentage calculation. A high-temperature bake-out must be performed before proceeding.

GCMS S1 Sample Prep (Hexane) S2 GC Injection (1:50 Split) S1->S2 S3 HP-5MS Column (Thermal Ramp) S2->S3 S4 EI Mass Spec (70 eV) S3->S4 S5 Purity Validation (>96% Area) S4->S5

Fig 2: Self-validating GC-MS analytical workflow for quantifying D-Fenchone purity.

Protocol 2: Synthesis of CB2-Selective Fenchone-Resorcinol Ligands

This protocol outlines the coupling of D-Fenchone (96%) with a 5-alkylresorcinol to generate a cannabinoid-like scaffold[6].

  • Step 1: Friedel-Crafts Alkylation. Combine D-Fenchone and 5-alkylresorcinol in dry toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux at 110 °C using a Dean-Stark trap.

    • Causality: Toluene provides the optimal boiling point (110 °C) to drive the electrophilic aromatic substitution. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward according to Le Chatelier's principle. p-TsOH is chosen because it is strong enough to activate the ketone but mild enough to prevent the rearrangement of the strained bicyclic [2.2.1] heptane ring.

  • Step 2: Demethylation (Deprotection). If the resorcinol was methoxy-protected, treat the intermediate with sodium ethanethiolate in dimethylformamide (DMF) at 120 °C.

    • Causality: Sodium ethanethiolate is a powerful, soft nucleophile that selectively cleaves aryl methyl ethers without attacking the newly formed carbon-carbon bonds. Unmasking these phenolic hydroxyl groups is mandatory, as they act as critical hydrogen-bond donors within the CB2 receptor binding pocket[2].

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate mobile phase. The disappearance of the non-polar starting material spot and the emergence of a highly polar, UV-active spot confirms successful deprotection. If the starting material persists, the ethanethiolate reagent has likely oxidized to a disulfide and a fresh batch must be prepared.

Formulation, Stability, and Handling

Due to its melting point of 5–6 °C[1], D-Fenchone 96% may crystallize or become highly viscous during cold storage.

  • Handling: Before pipetting, the container should be gently warmed in a 20 °C water bath to ensure the liquid is completely homogeneous. Failure to do so can result in drawing a disproportionate amount of impurities that remain liquid at lower temperatures.

  • Storage: Store in tightly sealed amber glass vials under an inert argon atmosphere. While the ketone is relatively stable against oxidation compared to aldehydes, prolonged exposure to UV light and oxygen can lead to slow auto-oxidation of the bicyclic ring system.

References

  • [7] (+)-Fenchone | C10H16O | CID 1201521 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • [1] (+-)-Fenchone | C10H16O | CID 14525 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • [5] Chemical Properties of Fenchone (CAS 18492-37-0) - Cheméo Source: Cheméo URL:[Link]

  • [4] Fenchone - Wikipedia Source: Wikipedia URL:[Link]

  • [2] Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • [6] Fenchone Derivatives as a Novel Class of CB2 Selective Ligands - ResearchGate Source: ResearchGate URL:[Link]

  • [3] (-)-Fenchone Prevents Cysteamine-Induced Duodenal Ulcers and Accelerates Healing - MDPI Source: MDPI URL:[Link]

  • Lavandula stoechas essential oils protect against Malathion-induces reproductive disruptions in male mice - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Fenchone (96%)

This guide provides a detailed examination of the key physicochemical properties of D-Fenchone, specifically its molecular weight and boiling point. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the key physicochemical properties of D-Fenchone, specifically its molecular weight and boiling point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental considerations to offer a comprehensive understanding of this important bicyclic monoterpene.

Introduction to D-Fenchone

D-Fenchone, systematically known as (1S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one, is a naturally occurring organic compound and a constituent of essential oils like fennel oil.[1][2] It is a colorless, oily liquid characterized by a camphor-like odor.[1] In various industries, D-Fenchone is utilized as a flavoring agent in foods and for its aromatic properties in perfumery.[1][3][4] Its specific chirality and chemical structure also make it a valuable building block in asymmetric synthesis. This guide focuses on the 96% purity grade, a common standard for laboratory and industrial applications.[5]

Core Physicochemical Properties

The fundamental properties of a compound are critical for its application, dictating its behavior in various physical and chemical processes. For D-Fenchone, the molecular weight and boiling point are two such foundational parameters.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₆O[1][6][7][8]
Molecular Weight 152.23 g/mol [1][3][7][9][10][11]
Boiling Point (at 760 mmHg) 192-194 °C[4][6][9][12]

Scientific Principles and Causality

A nuanced understanding of these properties requires delving into the principles that govern them.

Molecular Weight: A Calculated Constant

The molecular weight of a compound is an intrinsic property derived from its atomic composition. It is the sum of the atomic weights of all atoms in a single molecule.

  • Calculation for D-Fenchone (C₁₀H₁₆O):

    • Carbon (C): 10 atoms × 12.011 amu = 120.11 amu

    • Hydrogen (H): 16 atoms × 1.008 amu = 16.128 amu

    • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

    • Total Molecular Weight: 152.237 amu (commonly rounded to 152.23 g/mol )[1][3][7][9][10][11]

This value is constant and does not change with purity. It serves as a fundamental identifier in techniques such as mass spectrometry.

Boiling Point: An Indicator of Intermolecular Forces and Purity

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor.[13][14] Unlike molecular weight, the boiling point is an experimentally determined value influenced by several factors.

D-Fenchone's boiling point of approximately 193°C is a direct consequence of its molecular structure and the resulting intermolecular forces.[1][15]

  • Van der Waals Forces: As a molecule with a relatively high molecular weight (152.23 g/mol ), D-Fenchone exhibits significant London dispersion forces.[14][16]

  • Dipole-Dipole Interactions: The presence of a carbonyl group (C=O) introduces a permanent dipole, leading to stronger dipole-dipole attractions between molecules compared to non-polar molecules of similar size.

  • Molecular Shape: Its rigid, bicyclic structure affects how closely molecules can pack, influencing the strength of intermolecular attractions.

The energy required to overcome these combined forces to allow molecules to escape into the gas phase dictates its relatively high boiling point.

G cluster_0 Molecular Properties cluster_1 Intermolecular Forces MW Molecular Weight (152.23 g/mol) VdW Van der Waals Forces MW->VdW Influences Structure Bicyclic Ketone Structure Structure->VdW Polarity Polar Carbonyl Group (C=O) Dipole Dipole-Dipole Interactions Polarity->Dipole BP High Boiling Point (~193 °C) VdW->BP Determine Dipole->BP Determine

Caption: Relationship between molecular properties and boiling point.

A purity of 96% signifies the presence of 4% impurities. Non-volatile impurities typically elevate the boiling point of a substance, a phenomenon known as boiling point elevation.[13][17][18][19]

  • Mechanism: Impurities lower the vapor pressure of the main component at a given temperature.[17] Consequently, a higher temperature is required to reach a vapor pressure that equals the external atmospheric pressure.[17][19]

  • Boiling Range: For an impure substance, boiling occurs over a temperature range rather than at a sharp, single point. The initial boiling temperature may be close to that of the pure substance, but it will rise as the lower-boiling components vaporize, concentrating the higher-boiling impurities. This is why the boiling point for D-Fenchone 96% is often cited as a range, such as 192-194°C.[4][6][9][12]

Experimental Protocol: Micro-Boiling Point Determination

For accurate determination of the boiling point of a valuable or limited quantity sample like D-Fenchone, a micro-boiling point (Thiele tube) method is highly effective and resource-efficient. This protocol ensures a self-validating system through careful observation of vapor-liquid equilibrium.

Materials
  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • D-Fenchone (96%) sample (0.5-1.0 mL)

  • Heat source (Bunsen burner or heating mantle)

  • Clamps and stand

Step-by-Step Methodology
  • Apparatus Setup: Securely clamp the Thiele tube to a stand. Fill the tube with oil until the level is just above the top of the side-arm.

  • Sample Preparation: Add approximately 0.5 mL of the D-Fenchone 96% sample into the small test tube.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the D-Fenchone.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.

  • Immersion: Suspend the entire assembly in the Thiele tube, making sure the D-Fenchone sample is fully submerged in the oil bath but the open top of the test tube remains above the oil.[20]

  • Heating: Gently heat the side arm of the Thiele tube. The design of the tube will ensure uniform heat distribution via convection currents.

  • Observation (First Reading): As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the air initially trapped in the capillary has been expelled and replaced by the sample's vapor.

  • Equilibrium Point (Second Reading): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[14] At this moment, the pressure of the vapor inside the capillary equals the external atmospheric pressure.

  • Record and Repeat: Record this temperature. For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a consistent reading. The observed boiling point should be recorded along with the ambient atmospheric pressure.

G A 1. Assemble Thiele Tube Apparatus B 2. Add D-Fenchone Sample to Fusion Tube A->B C 3. Insert Inverted Capillary Tube B->C D 4. Immerse Assembly in Oil Bath C->D E 5. Apply Gentle Heat to Side Arm D->E F 6. Observe Steady Stream of Bubbles E->F G 7. Remove Heat and Allow Slow Cooling F->G H 8. Record Temperature When Liquid Enters Capillary G->H I Result: Observed Boiling Point H->I

Caption: Workflow for micro-boiling point determination.

Conclusion

The molecular weight of D-Fenchone is a calculated constant of 152.23 g/mol , fundamental to its chemical identity. Its boiling point, approximately 192-194°C, is a physical property governed by its molecular structure and intermolecular forces. For a 96% purity grade, the presence of minor impurities leads to a boiling range rather than a discrete point, an important consideration in experimental and industrial settings. The methodologies outlined herein provide a robust framework for the accurate characterization of this versatile monoterpene.

References

  • DrugFuture. (2023). d-Fenchone. Available at: [Link]

  • NIST. (n.d.). D-Fenchone. NIST Chemistry WebBook. Available at: [Link]

  • SIELC Technologies. (2018). d-Fenchone. Available at: [Link]

  • Pharmaffiliates. (n.d.). (+)-Fenchone. Available at: [Link]

  • Quora. (2021). What is the effect of impurities on the boiling point? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). d-Fenchone. The Merck Index Online. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Effects of Impurities on Boiling/Freezing Point. Available at: [Link]

  • FCT EMIS. (n.d.). Topic: Boiling Point, Melting Point, and Applications. Available at: [Link]

  • Wikipedia. (n.d.). Boiling point. Available at: [Link]

  • Homework.Study.com. (n.d.). What is the effect of impurities on boiling point? Available at: [Link]

  • PubChem. (n.d.). (-)-Fenchone. Available at: [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Available at: [Link]

  • University of Basrah. (n.d.). Experiment 2: Determination of boiling point. Available at: [Link]

  • StuDocu. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Available at: [Link]

  • Stenutz. (n.d.). (1R)-(-)-fenchone. Available at: [Link]

  • PubChem. (n.d.). (+)-Fenchone. Available at: [Link]

  • The Good Scents Company. (n.d.). dextro-fenchone. Available at: [Link]

  • Wikipedia. (n.d.). Fenchone. Available at: [Link]

  • Scientific Laboratory Supplies. (n.d.). (1R)-(-)-Fenchone, >=98%. Available at: [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Available at: [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Available at: [Link]

Sources

Foundational

Spectroscopic Validation of D-Fenchone (96%): An In-Depth Technical Guide

Introduction D-Fenchone ((1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a naturally occurring bicyclic monoterpene ketone widely utilized as a chiral building block in asymmetric synthesis and as a flavoring agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

D-Fenchone ((1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a naturally occurring bicyclic monoterpene ketone widely utilized as a chiral building block in asymmetric synthesis and as a flavoring agent[1]. In drug development and advanced chemical research, commercial D-Fenchone is frequently supplied at a 96% purity grade. Validating the structural integrity of the primary compound while accurately profiling the remaining 4% impurity gap is a critical quality control step. This guide provides an authoritative, causality-driven framework for the spectroscopic characterization of 96% D-Fenchone using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Causality and Spectroscopic Theory

The spectroscopic behavior of D-Fenchone is dictated by its rigid bicyclo[2.2.1]heptane framework. Unlike flexible aliphatic chains, this bridged system locks the molecule into a highly strained conformation. The angle strain imposed on the cyclopentanone ring forces the carbonyl bond angle to compress, increasing the s -character of the C=O bond. This directly causes a higher vibrational frequency in IR spectroscopy and a distinct downfield resonance in 13 C NMR[2]. Furthermore, the lack of conformational mobility means that the three methyl groups (at positions 1, 3, and 3) reside in permanently distinct magnetic environments, resulting in sharp, isolated singlets in the 1 H NMR spectrum[3].

Relationship Struct D-Fenchone (1S,4R)-enantiomer Carbonyl Strained C=O (Cyclopentanone ring) Struct->Carbonyl Methyls 1,3,3-Trimethyl Groups Struct->Methyls Rigid Bicyclo[2.2.1]heptane Skeleton Struct->Rigid IR_CO IR: ~1740 cm⁻¹ 13C: ~217 ppm Carbonyl->IR_CO NMR_Me 1H: 1.0 - 1.2 ppm (Sharp Singlets) Methyls->NMR_Me NMR_Skel 1H: 1.3 - 2.5 ppm (Complex Multiplets) Rigid->NMR_Skel

Logical mapping of D-Fenchone structural features to spectral signals.

Infrared (IR) Spectroscopy: Vibrational Dynamics

IR spectroscopy provides rapid confirmation of D-Fenchone's functional groups. The most diagnostic feature is the strong carbonyl (C=O) stretching frequency[4]. While an unstrained acyclic ketone typically absorbs at ~1715 cm⁻¹, the angle strain in D-Fenchone shifts this peak to approximately 1740 cm⁻¹.

Quantitative Data Summary: IR

Table 1: Key IR Vibrational Modes of D-Fenchone

Wavenumber (cm⁻¹) Vibrational Mode Structural Assignment
~2960 - 2870 C-H Stretch Aliphatic CH₃, CH₂, CH
~1740 C=O Stretch Strained Bicyclic Ketone
~1465, 1380 C-H Bending Gem-dimethyl group

| ~1020 - 1120 | C-C Stretch | Skeletal vibrations |

Self-Validating FTIR Protocol

To ensure data trustworthiness, the following Attenuated Total Reflectance (ATR) FTIR workflow is designed to prevent sample degradation and self-validate against moisture contamination.

  • Background Calibration: Collect a background spectrum using a clean, dry diamond or ZnSe ATR crystal. Causality: This subtracts atmospheric CO₂ and water vapor, ensuring that any O-H signals detected belong to the sample.

  • Sample Application: Deposit 1-2 drops of the 96% D-Fenchone liquid directly onto the ATR crystal. Causality: D-Fenchone is a volatile terpene. ATR is chosen over KBr pelleting or thin-film transmission to minimize evaporative loss during the scan.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans.

  • System Validation: Inspect the 3200–3600 cm⁻¹ region. A pure D-Fenchone sample must exhibit a flat baseline here. The presence of a broad peak indicates either water contamination or the presence of fenchol (a common impurity in the 4% margin).

Nuclear Magnetic Resonance (NMR): Backbone Mapping

NMR spectroscopy is the gold standard for verifying the carbon backbone and quantifying the 4% impurity profile[5]. The rigid geometry of the bicyclic system prevents bond rotation, leading to complex multiplet splitting for the methylene protons due to strong diastereotopic environments.

Quantitative Data Summary: NMR

Table 2: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) [6]

Chemical Shift (ppm) Multiplicity Integration Assignment
1.03 Singlet 3H CH₃ (C10)
1.05 Singlet 3H CH₃ (C9)
1.15 Singlet 3H CH₃ (C8)
1.35 - 1.80 Multiplets 5H CH₂, CH

| 2.10 - 2.25 | Multiplet | 2H | CH₂ |

Table 3: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) [2][3]

Chemical Shift (ppm) Carbon Type Assignment
~217.5 Quaternary C2 (C=O)
~53.0 Quaternary C1
~47.0 Quaternary C3
~46.0 Methine (CH) C4
~41.0 Methylene C7
~31.5 Methylene C6
~25.0 Methylene C5
~23.5 Methyl (CH₃) C8
~21.5 Methyl (CH₃) C9

| ~14.5 | Methyl (CH₃)| C10 |

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of 96% D-Fenchone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl₃ provides the necessary deuterium lock signal, while TMS acts as the absolute zero reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire at 400 MHz using a standard 1D proton pulse sequence. Set the relaxation delay (D1) to 2 seconds. Causality: A sufficient D1 ensures complete relaxation of the methyl protons, allowing for precise integration to quantify impurities.

  • ¹³C NMR Acquisition: Acquire at 100 MHz using proton decoupling. Increase the D1 delay to 3 seconds. Causality: Quaternary carbons (C1, C2, C3) lack attached protons and relax slowly. A longer D1 prevents these critical peaks from being artificially suppressed in the final spectrum.

  • System Validation: Calibrate the spectrum using the CDCl₃ solvent residual peak (¹H: 7.26 ppm; ¹³C: 77.16 ppm). Integrate the three methyl singlets to exactly 3.00 each to establish the quantitative baseline.

Managing the 4% Impurity Profile

In drug development, the 4% impurity in commercial D-Fenchone cannot be ignored. These impurities are typically biosynthetic byproducts or isomers such as camphor, camphene, or fenchol.

  • Detecting Fenchol: Look for a broad O-H stretch at ~3300 cm⁻¹ in the IR spectrum, and a distinct CH-OH proton resonance at ~3.5 ppm in the ¹H NMR.

  • Detecting Camphor: Camphor is a structural isomer. Its presence is revealed in the ¹³C NMR by a secondary carbonyl peak at ~218.5 ppm and a shift in the quaternary carbon signals.

Workflow Start D-Fenchone (96%) Sample Preparation IR FTIR Analysis (ATR Method) Start->IR NMR NMR Analysis (1H & 13C in CDCl3) Start->NMR Purity Impurity Profiling (4% Tolerance Analysis) IR->Purity NMR->Purity Valid Structural & Purity Validation Complete Purity->Valid

Workflow for the spectroscopic validation of 96% D-Fenchone.

By strictly adhering to these causality-driven protocols, researchers can confidently validate the structural identity of D-Fenchone while maintaining rigorous oversight of the 4% impurity threshold.

References

  • Fenchone - NIST Chemistry WebBook -[Link]

  • (+)-Fenchone (CID 1201521) - PubChem, National Institutes of Health -[Link]

  • Nuclear Magnetic Resonance Studies. XXVII. Homoenolization of Fenchone - Canadian Journal of Chemistry -[Link]

  • Fenchone Derivatives as a Novel Class of CB2 Selective Ligands - MDPI Molecules -[Link]

  • 13C NMR Chemical Shifts - Organic Chemistry Data (Hans Reich Collection) -[Link]

Sources

Exploratory

The Solubility Profile of D-Fenchone 96 in Organic Solvents: A Technical Guide for Formulation and Drug Development

Executive Summary In the landscape of drug development and advanced formulation, understanding the thermodynamic and kinetic solubility of active compounds is paramount. D-Fenchone (also known as (+)-Fenchone or (1S,4R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and advanced formulation, understanding the thermodynamic and kinetic solubility of active compounds is paramount. D-Fenchone (also known as (+)-Fenchone or (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a naturally occurring bicyclic monoterpene ketone widely utilized as a flavoring agent, fragrance component, and increasingly as a lipophilic building block in pharmaceutical research[1].

This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of D-Fenchone 96 (indicating 96% purity). As a Senior Application Scientist, I have designed this guide to move beyond basic data tables, offering researchers the underlying causality of its solvation behavior, self-validating experimental protocols, and advanced co-solvent strategies for in vivo drug delivery.

Physicochemical Foundations and Causality of Solvation

To predict and manipulate the solubility of D-Fenchone, we must first examine its molecular architecture. D-Fenchone is characterized by a rigid, bridged bicyclic hydrocarbon framework (a bornane derivative) and a single ketone moiety[2].

The Causality of its Solubility Profile: The bulky hydrocarbon skeleton creates a large hydrophobic surface area, resulting in a high degree of lipophilicity (XLogP3-AA of 2.3)[1]. While the ketone oxygen at position 2 acts as a localized dipole and a hydrogen-bond acceptor, the molecule entirely lacks hydrogen-bond donating capabilities.

  • In Aqueous Systems: The inability of D-Fenchone to donate hydrogen bonds disrupts the highly ordered, hydrogen-bonded network of water. This creates an unfavorable entropy of mixing, rendering it practically 3 (approx. 2.15 g/L at 25°C)[3].

  • In Organic Solvents: D-Fenchone dissolves readily in solvents that provide hydrophobic solvation or participate in dipole-dipole interactions. Its relatively low dielectric constant allows for high miscibility in both non-polar and polar aprotic organic solvents[4].

The "96" designation indicates a standard technical grade (96% purity). The remaining 4% typically consists of stereoisomers (e.g., L-fenchone) or structurally related terpenes like camphor[5]. From a thermodynamic standpoint, these trace lipophilic impurities act as co-solutes and do not significantly alter the macroscopic dielectric requirements for solvation, though they must be accounted for during analytical quantification.

Table 1: Baseline Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₆O[2]
Molecular Weight 152.23 g/mol [1]
Appearance (at 25°C) Colorless to pale yellow liquid[1]
Melting Point 5 - 7 °C[6]
Boiling Point 192 - 194 °C[6]
Density 0.940 - 0.948 g/cm³[1]
LogP (XLogP3-AA) 2.3[1]

Solubility Profile in Organic Solvents & Excipients

Because D-Fenchone is a liquid at standard room temperature (melting point 5-7 °C), its "solubility" in organic solvents is more accurately described as miscibility. It exhibits excellent compatibility with a wide range of organic excipients used in drug formulation.

Table 2: Quantitative and Qualitative Solubility Data
Solvent SystemSolubility StatusMechanistic RationaleReference
Water Practically InsolubleHigh hydrophobic surface area; unfavorable entropy of mixing.[3]
Ethanol Soluble / MiscibleProtic solvent capable of hydrogen bonding with the ketone acceptor.[6]
Diethyl Ether Very SolubleNon-polar environment matches the bornane hydrocarbon skeleton.[2]
Chloroform SolubleFavorable dipole-dipole interactions with the ketone moiety.[4]
Propylene Glycol SolubleAmphiphilic nature bridges the lipophilic API and hydrophilic environments.[1]
DMSO Soluble (≥ 100 mg/mL)Strong polar aprotic solvation; excellent primary solubilizer.[7]
Vegetable / Corn Oil Soluble (Miscible)Lipid-based vehicle; ideal for forming isotropic lipid mixtures.[1]

Experimental Methodology: Validating the Solubility Profile

Standard solid-liquid shake-flask methods are inadequate for D-Fenchone because it is a liquid at 25°C. To accurately determine its saturation limits in specific solvent systems, we must utilize a Modified Isothermal Liquid-Liquid Saturation Protocol .

A core pillar of rigorous scientific methodology is the implementation of a self-validating system. Because D-Fenchone is volatile (vapor pressure ~1.07 hPa at 25°C)[8], the protocol below integrates strict mass balance and spike-recovery checks to ensure no compound is lost to evaporation during the assay.

Step-by-Step Protocol:
  • Preparation & Mass Balance Initialization: Pre-weigh standard borosilicate glass vials with PTFE-lined caps. Introduce a precisely measured volume of the target organic solvent.

  • Solute Addition: Add D-Fenchone 96 dropwise until a visible second liquid phase (emulsion or distinct layer) persists. This excess liquid solute is crucial to ensure the system reaches thermodynamic saturation[6].

  • Equilibration: Seal the vials tightly to prevent volatilization. Place them in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate for 48 to 72 hours to achieve equilibrium[6].

  • Phase Separation: Transfer the biphasic mixture to a centrifuge. Spin at 3000 x g for 15 minutes to break any micro-emulsions, yielding a clear thermodynamic separation of the saturated solvent phase and the excess solute phase.

  • Sampling & Quantification: Carefully extract an aliquot from the solvent phase using a positive-displacement pipette. Dilute immediately in a compatible analytical solvent to prevent precipitation. Quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Self-Validation (Spike-Recovery): Process a control vial containing a known, sub-saturation concentration of D-Fenchone in the pure solvent. A recovery rate of 98-102% validates the closed-loop integrity of the system and confirms that volatility did not skew the saturation data.

G Start D-Fenchone 96 Solute (Liquid State at 25°C) Equilibration Isothermal Agitation (48-72h at 25°C) Start->Equilibration Solvent Organic Solvent (e.g., Ethanol, DMSO) Solvent->Equilibration PhaseSep Phase Separation (Centrifugation of Emulsions) Equilibration->PhaseSep Saturation Reached Quant Quantification (GC-FID / HPLC-UV) PhaseSep->Quant Supernatant Extraction Validation Self-Validation (Spike-Recovery & Mass Balance) Quant->Validation Data Integrity Check

Caption: Isothermal liquid-liquid saturation and self-validating quantification workflow for D-Fenchone.

Advanced Formulation Strategies for Drug Development

While D-Fenchone is highly soluble in pure organic solvents like ether and chloroform, these are toxic and unsuitable for in vivo biological assays or drug delivery. To administer a lipophilic compound intravenously or orally, formulation scientists must bridge the dielectric gap between the drug and the aqueous biological environment using co-solvent systems.

Based on validated pharmacological preparation standards, D-Fenchone can be successfully formulated into clear, aqueous-compatible solutions (achieving ≥ 2.5 mg/mL) using a stepwise polarity-reduction strategy[7].

Mechanistic Causality of Co-Solvent Addition: By first dissolving D-Fenchone in a strong aprotic solvent (DMSO), the solute molecules are fully dispersed. The subsequent addition of a surfactant (Tween-80) and a polymer (PEG300) creates micelles or co-solvent microenvironments that encapsulate the lipophilic fenchone molecules, preventing precipitation when the final aqueous phase (Saline) is introduced.

Validated Co-Solvent Workflows:
  • Strategy A (Surfactant/Polymer Dispersion): 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% Saline[7].

  • Strategy B (Cyclodextrin Inclusion): 10% DMSO → 90% (20% Sulfobutylether-β-cyclodextrin in saline). The cyclodextrin provides a hydrophobic cavity for the bornane ring while maintaining a hydrophilic exterior[7].

  • Strategy C (Lipid Vehicle): 10% DMSO → 90% Corn Oil. Ideal for oral gavage or lipid-based drug delivery systems (SEDDS)[7].

Formulation API D-Fenchone 96 (Lipophilic API) Primary Primary Solubilization (10% DMSO) API->Primary Surfactant Surfactant / Carrier (40% PEG300 + 5% Tween-80) Primary->Surfactant Prevent Precipitation Aqueous Aqueous Dilution (45% Saline) Surfactant->Aqueous Isotropic Mixing Final Clear Solution (≥ 2.5 mg/mL) Aqueous->Final

Caption: Stepwise co-solvent formulation strategy for aqueous delivery of D-Fenchone.

References

  • Benchchem - An In-depth Technical Guide to the Solubility of (+)-Fenchone.
  • PubChem (NIH) - (+)-Fenchone | C10H16O | CID 1201521.
  • Scent.vn - Fenchone CAS# 1195-79-5: Odor profile, Molecular properties.
  • ChemicalBook - (-)-FENCHONE | 7787-20-4.
  • The Good Scents Company - dextro-fenchone, 4695-62-9.
  • MedChemExpress - (+)-Fenchone Biological Activity and Solubility.
  • Perflavory - dextro-fenchone, 4695-62-9.
  • NIH - Nomination Background: alpha-Fenchone (CASRN: 1195-79-5).

Sources

Foundational

D-Fenchone (96% Purity): A Technical Whitepaper on Physicochemical Properties, Safety Data, and Experimental Handling

Executive Summary D-Fenchone (CAS: 4695-62-9) is a naturally occurring bicyclic monoterpene ketone widely utilized in drug development, olfactory receptor profiling, and as a chiral auxiliary in organic synthesis. At a t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Fenchone (CAS: 4695-62-9) is a naturally occurring bicyclic monoterpene ketone widely utilized in drug development, olfactory receptor profiling, and as a chiral auxiliary in organic synthesis. At a technical purity of 96%, the compound retains trace amounts of stereoisomers or related terpenes (such as d-camphor), which can profoundly impact both its physical behavior and biological activity. This whitepaper deconstructs the Safety Data Sheet (SDS) of 96% D-Fenchone, bridging the gap between regulatory hazard classifications and the mechanistic causality that dictates laboratory handling protocols.

Physicochemical Profiling & Mechanistic Behavior

To design robust experimental protocols, one must first understand the intrinsic physical properties of D-Fenchone. Its behavior in solution, volatility, and interaction with biological membranes are dictated by its molecular structure.

Table 1: Key Physicochemical Properties of D-Fenchone

PropertyValueExperimental & Clinical Implication
Molecular Weight 152.23 g/mol Small molecular size facilitates rapid cellular membrane penetration.
Density 0.940 - 0.948 g/mLLess dense than water; requires vigorous emulsification or organic solvents for homogeneous aqueous assays.
Flash Point 62 °C (143.6 °F)Classified as a combustible liquid; poses a vapor ignition risk at elevated temperatures.
LogP (Lipophilicity) 3.52Highly lipophilic; partitions rapidly into lipid bilayers, driving its primary toxicological effects (irritation).
Purity (GC) ≥ 96%The remaining ≤4% may contain structurally related monoterpenes, requiring GC-MS validation before sensitive receptor assays.

Data synthesized from1[1] and 2[2].

Safety Data Sheet (SDS) Deconstruction & Toxicological Causality

Standard SDS documents list hazards but rarely explain why a chemical is hazardous. As a lipophilic ketone, D-Fenchone interacts directly with the lipid-rich stratum corneum and mucosal membranes.

Hazard Classifications & Causality
  • Combustible Liquid (Category 3/4): With a3, D-Fenchone generates sufficient vapor pressure to form explosive mixtures with air when exposed to heat[3]. Causality: The bicyclic structure limits intermolecular hydrogen bonding, keeping its boiling point relatively low (~192 °C) and increasing its volatility at room temperature.

  • Skin and Eye Irritation (Category 2 & 2A): D-Fenchone is a known 4[4]. Causality: Its high LogP (3.52) allows it to rapidly dissolve the protective lipid bilayers of the skin and corneal epithelium, leading to acute localized inflammation and erythema.

Table 2: PPE & Risk Mitigation Strategy

HazardMechanistic RationaleRequired PPE & Engineering Control
Inhalation High vapor pressure leads to respiratory tract irritation.Handle exclusively in a Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.
Dermal Exposure Lipophilicity strips protective dermal lipids.Heavy-duty Nitrile gloves (Latex offers poor resistance to non-polar terpenes).
Ocular Exposure Direct interaction with corneal epithelium.Splash-proof chemical safety goggles (No contact lenses).

Standard Operating Procedure (SOP): Handling, Dispensing, and Storage

To ensure scientific integrity and safety, the handling of 96% D-Fenchone must be treated as a self-validating system. Every step must contain a verifiable checkpoint.

Protocol 1: Reagent Dispensing & Storage

Objective: To safely aliquot D-Fenchone while preventing oxidative degradation and moisture contamination.

  • Step 1: Environmental Setup

    • Action: Purge the chemical fume hood and establish a sterile field. Remove all ignition sources.

    • Validation Checkpoint: Use an anemometer to verify the fume hood face velocity is between 80-100 fpm. A velocity outside this range compromises the containment of volatile terpene vapors, invalidating the safety of the setup.

  • Step 2: Aliquoting

    • Action: Using a positive displacement pipette, transfer 10 mL of D-Fenchone into amber glass vials.

    • Validation Checkpoint: Weigh the vial before and after transfer. Given the1[1], the mass differential must be exactly ~9.44 g (±1%). A deviation indicates pipetting error due to the liquid's viscosity and vapor pressure.

  • Step 3: Storage & Integrity Maintenance

    • Action: Blanket the headspace of the vial with inert Argon or Nitrogen gas to prevent oxidative degradation, seal with a PTFE-lined cap, and 5[5].

    • Validation Checkpoint: Upon retrieval for future use, inspect the liquid. It must remain a clear, colorless to pale yellow liquid. Any darkening indicates photo-oxidation, requiring disposal.

Experimental Workflow: Preparation of Standardized Bioassay Solutions

Because D-Fenchone is practically insoluble in water, it cannot be added directly to aqueous cell culture media. It must first be solvated in an amphiphilic vehicle.

Protocol 2: Preparation of 100 mM Stock Solution
  • Step 1: Solvation

    • Action: Transfer 152.2 mg (~161 µL) of 96% D-Fenchone into a sterile vial. Add 10 mL of anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 100 mM stock concentration.

    • Validation Checkpoint: Vortex for 30 seconds and inspect against a dark background. The solution must be completely transparent. Any opalescence or turbidity indicates water contamination in the DMSO or phase separation, requiring immediate disposal and preparation of a fresh batch.

  • Step 2: Serial Dilution

    • Action: Dilute the stock solution into the aqueous assay buffer immediately prior to the experiment. Keep the final DMSO concentration below 0.1% (v/v) to prevent solvent-induced cytotoxicity.

    • Validation Checkpoint: Measure the pH of the final buffer. Terpenes can occasionally shift the pH of weakly buffered solutions; ensure the pH remains at 7.4 ± 0.1.

Visualizing the Workflow

The following diagram maps the logical progression of D-Fenchone handling, highlighting the critical divergence between successful experimental execution and emergency spill response.

DFenchoneWorkflow Start D-Fenchone (96%) Reagent Acquisition Storage Storage Protocol (2-8°C, Inert Gas) Start->Storage Verify Purity & Seal Dispensing Dispensing (Fume Hood, PPE) Storage->Dispensing Transfer to Hood Experiment In Vitro / In Vivo Assay Execution Dispensing->Experiment Aliquot Prep Spill Spill / Exposure Event Dispensing->Spill Accidental Drop Disposal Hazardous Waste Disposal Experiment->Disposal Liquid Waste Cleanup Containment (Inert Absorbent) Spill->Cleanup Evacuate & Ventilate Cleanup->Disposal Solid Waste

Figure 1: End-to-end risk mitigation and handling workflow for 96% purity D-Fenchone.

References

  • Chemical Bull. D-Fenchone - Material Safety Data Sheet (MSDS).4

  • Fisher Scientific. 2 - SAFETY DATA SHEET.3

  • Fisher Scientific. D(+)-Fenchone, 97% 25 g | Buy Online | Thermo Scientific.2

  • ChemicalBook. (-)-FENCHONE - Safety Data Sheet.6

  • Carl ROTH. Safety Data Sheet: (-)-Fenchone.5

  • National Institutes of Health (NIH) - PubChem. (+)-Fenchone | C10H16O | CID 1201521.1

  • National Institutes of Health (NIH) - PubChem. (+-)-Fenchone | C10H16O | CID 14525.7

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Reduction Protocols of D-Fenchone (96%) to Fenchol

Executive Summary & Chemical Context D-Fenchone is a naturally occurring bicyclic monoterpene ketone. The commercially standard 96% purity grade ("D-Fenchone 96") is widely utilized as a starting material in flavor, frag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

D-Fenchone is a naturally occurring bicyclic monoterpene ketone. The commercially standard 96% purity grade ("D-Fenchone 96") is widely utilized as a starting material in flavor, fragrance, and pharmaceutical development. The catalytic reduction of D-Fenchone yields Fenchol (1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol), a compound prized for its rigid chiral framework.

Because fenchol possesses two diastereomeric forms—α-Fenchol (endo-OH) and β-Fenchol (exo-OH)—controlling the stereochemical outcome during reduction is the primary challenge for drug development professionals. This guide provides field-proven, self-validating protocols for both direct heterogeneous hydrogenation and catalytic transfer hydrogenation (CTH).

Mechanistic Causality: Stereochemical Control

The stereoselectivity of D-Fenchone reduction is strictly governed by the steric bulk of its bicyclo[2.2.1]heptane framework. Specifically, the gem-dimethyl group at C-3 and the bridgehead methyl at C-1 create severe steric hindrance on the exo face of the molecule.

  • Causality in Direct Hydrogenation: When utilizing transition metal catalysts (e.g., Pd/C or PtO₂), the catalyst surface preferentially adsorbs the less hindered endo face of the fenchone molecule. Consequently, hydrogen atoms are delivered from the endo face, forcing the resulting hydroxyl group into the exo position. This kinetic control yields predominantly β-Fenchol [1].

  • Causality in Transfer Hydrogenation (CTH): CTH utilizing metal oxides (such as MgO) and a hydrogen donor (2-propanol) operates via a Meerwein-Ponndorf-Verley (MPV)-like six-membered transition state. The bulky catalyst-alkoxide complex dictates a different stereochemical pathway, allowing the system to reach a thermodynamic equilibrium that heavily favors the endo-isomer, α-Fenchol [2].

G cluster_0 Catalytic Pathways Fenchone D-Fenchone (96%) Sterically Hindered Ketone Direct Direct Hydrogenation (Pd/C, H2 Gas) Fenchone->Direct CTH Transfer Hydrogenation (MgO, 2-Propanol) Fenchone->CTH EndoFace Endo-Face Adsorption (Catalyst Surface) Direct->EndoFace Surface Binding ExoFace Exo-Face Hydride Delivery (MPV Transition State) CTH->ExoFace H-Donor Exchange Beta β-Fenchol (exo-OH) Major Product (Kinetic) EndoFace->Beta H2 Addition ExoFace->Beta Equilibration Alpha α-Fenchol (endo-OH) Major Product (Thermodynamic) ExoFace->Alpha Hydride Transfer

Fig 1. Stereodivergent catalytic reduction pathways of D-Fenchone to α- and β-Fenchol isomers.

Experimental Protocols

Protocol A: Direct Heterogeneous Hydrogenation (β-Fenchol Selective)

This protocol utilizes Palladium on Carbon (Pd/C) to drive the reaction toward the exo-alcohol[3].

Materials: D-Fenchone (96%), 10% Pd/C, Absolute Ethanol, H₂ gas.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g of D-Fenchone (96%) in 50 mL of absolute ethanol inside a high-pressure autoclave.

    • Causality: Ethanol is selected because it completely solubilizes the terpene while maintaining high hydrogen gas solubility, maximizing mass transfer at the solid-liquid-gas interface.

  • Catalyst Loading: Carefully add 0.5 g of 10% Pd/C.

    • Expert Insight: The 4% impurities in "D-Fenchone 96" often contain trace sulfurous or camphene-derived compounds that can poison noble metal catalysts. A slightly higher catalyst loading (5% w/w) compensates for this.

  • Inert Purging (Self-Validation Step 1): Seal the reactor. Pressurize with N₂ to 2 atm and vent. Repeat three times. This ensures zero oxygen is present, preventing explosive hazards and catalyst auto-oxidation.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 5 atm. Heat the mixture to 50°C under vigorous mechanical stirring (800 rpm).

  • Reaction Monitoring (Self-Validation Step 2): Monitor the pressure gauge. A steady, calculable drop in pressure validates that hydrogen is being consumed. The reaction is deemed complete when the pressure stabilizes for >30 minutes (typically requiring 6 hours).

  • Workup & Isolation: Vent the reactor. Filter the crude mixture through a tightly packed pad of Celite.

    • Causality: Celite traps pyrophoric nano-palladium particles that would otherwise pass through standard filter paper, preventing product contamination and post-reaction fires. Concentrate the filtrate under reduced pressure to yield crude β-Fenchol.

Protocol B: Catalytic Transfer Hydrogenation (α-Fenchol Selective)

This protocol avoids high-pressure H₂ gas by utilizing 2-propanol as a hydrogen donor over a basic metal oxide catalyst[2].

Materials: D-Fenchone (96%), Magnesium Oxide (MgO) nanopowder, Anhydrous 2-Propanol.

Step-by-Step Methodology:

  • Catalyst Activation: Calcine the MgO powder at 600°C for 2 hours immediately prior to use.

    • Causality: Ambient MgO absorbs CO₂ and moisture to form surface carbonates and hydroxides. Calcination strips these poisons, exposing the Lewis basic sites required to dehydrogenate 2-propanol.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5.0 g of D-Fenchone, 2.0 g of activated MgO, and 50 mL of anhydrous 2-propanol.

  • Reflux: Heat the suspension to reflux (~82°C) under an argon atmosphere for 24 hours.

  • In-Line Monitoring (Self-Validation Step): Extract a 0.1 mL aliquot at the 12-hour mark, filter through a syringe filter, and analyze via GC-FID.

    • Validation: The detection of acetone in the GC trace is the self-validating proof that the 2-propanol is successfully donating hydrogen and the catalytic cycle is active.

  • Workup: Cool the mixture to room temperature, filter out the MgO, and evaporate the solvent to isolate the α-Fenchol enriched product.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic and kinetic outcomes based on the chosen catalytic system, allowing researchers to select the optimal protocol for their target diastereomer.

Catalytic SystemHydrogen SourceTemp (°C)Pressure (atm)Time (h)Conversion (%)α-Fenchol : β-Fenchol Ratio
10% Pd/C / EtOH H₂ Gas505.06>95%10 : 90
PtO₂ / AcOH H₂ Gas251.01299%31 : 69
MgO / 2-Propanol 2-Propanol821.02485%79 : 21

Data synthesized from standardized heterogeneous reduction profiles[1] and metal oxide CTH studies[2].

References

  • Handbook of heterogeneous catalytic hydrogenation for organic synthesis. Shigeo Nishimura. drhazhan.com. 4

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI.5

  • beta-Fenchyl alcohol - 22627-95-8. Vulcanchem. 3

Sources

Application

Advanced Application Note: Gas Chromatography Protocol for the Comprehensive Analysis of D-Fenchone 96

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpene ketone widely utilized as a biomarker in essential oils, a penetration enhancer in transdermal drug delivery, and a chiral building block in organic synthesis[1][2]. The commercial designation "D-Fenchone 96" indicates a technical or pharmaceutical grade of 96% purity. For researchers and quality control professionals, analyzing this grade presents a dual challenge:

  • Chemical Purity: Accurately quantifying the 96% active mass while profiling the remaining 4% trace impurities (e.g., camphor, anethole, estragole, and α-pinene).

  • Enantiomeric Purity: Confirming the enantiomeric excess (ee) of the dextrorotatory D-(+) isomer over the levorotatory L-(-) isomer.

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of parameters. This guide details the causality behind the chromatographic choices and establishes a self-validating system to ensure absolute data integrity.

Mechanistic Rationale & Column Chemistry

To achieve total characterization of D-Fenchone 96, a two-dimensional analytical approach utilizing two distinct stationary phases is required.

Achiral Separation (Chemical Purity Profiling)

For chemical purity, we employ a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or Elite-5MS)[3].

  • The Causality: This weakly polar phase separates analytes primarily by boiling point, with secondary dipole-induced interactions. Because D-Fenchone has a boiling point of 192–194 °C[2], it elutes after highly volatile monoterpene hydrocarbons (like α-pinene) but before heavier phenylpropanoids (like trans-anethole). The 5% phenyl substitution provides the necessary selectivity to resolve fenchone from its structural isomer, camphor.

Chiral Separation (Enantiomeric Excess)

D-Fenchone and L-Fenchone are enantiomers; they possess identical boiling points and dipole moments, making them indistinguishable on a DB-5MS column.

  • The Causality: To resolve them, we must use a chiral stationary phase, specifically a modified γ-cyclodextrin or Lipodex E column [4]. As the fenchone enantiomers pass through the column, they partition into the hydrophobic cavities of the cyclodextrin. The D- and L- isomers form transient diastereomeric inclusion complexes with the chiral selector. The slight difference in the free energy of formation ( ΔΔG ) between these two complexes results in distinct retention times, allowing for precise quantification of enantiomeric excess.

Dual-Column Analytical Workflow

The following diagram illustrates the logical routing of the sample through the dual-column system to achieve comprehensive profiling.

Workflow Prep Sample Prep: Dilution in GC-Grade Hexane Inj Split Injection (1:20 Ratio to Prevent Overload) Prep->Inj Split Column Routing Decision Inj->Split Achiral Achiral DB-5MS Column (Chemical Purity & Impurities) Split->Achiral Chiral Chiral Cyclodextrin Column (Enantiomeric Excess) Split->Chiral Det Detection (FID or MS in SIM Mode) Achiral->Det Chiral->Det

Fig 1: Dual-column GC analytical workflow for comprehensive D-Fenchone 96 purity analysis.

Reagents & Sample Preparation

Materials Required
  • Analyte: D-Fenchone 96 sample.

  • Diluent: GC-grade Hexane (Purity > 99.9%).

  • Internal Standard (IS): Nonadecane (C19) or p-anisaldehyde[5].

Step-by-Step Preparation Protocol
  • Volumetric Dilution: Accurately weigh 100.0 mg of the D-Fenchone 96 sample into a 10 mL volumetric flask.

  • IS Addition: Add 1.0 mL of a 1 mg/mL Nonadecane internal standard solution.

  • Reconstitution: Bring to volume with GC-grade Hexane and vortex for 30 seconds.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.

  • The Causality of the Diluent: Hexane is chosen because its low boiling point (68 °C) ensures it elutes entirely within the initial solvent delay (first 3 minutes). This prevents the massive solvent peak from masking early-eluting monoterpene impurities[6].

  • The Causality of the IS: An internal standard corrects for minute variations in autosampler injection volumes and detector drift over long analytical sequences, ensuring high quantitative trustworthiness.

Step-by-Step Chromatographic Protocol

Instrument Priming

Before injecting the sample, run a blank (Hexane + IS) to condition the column and verify that the system is free of ghost peaks or carryover from previous runs.

Method Execution Parameters

The following parameters are optimized for robust terpene profiling[7]. A split injection is mandatory.

  • The Causality of the Split Ratio: Injecting a highly concentrated (96%) analyte in splitless mode would severely overload the stationary phase, causing "peak fronting" (a shark-fin shaped peak) and destroying resolution. A 1:20 split ratio ensures the column operates within its linear dynamic range[3].

Table 1: Optimized GC-FID/MS Operational Parameters
ParameterAchiral Method (Chemical Purity)Chiral Method (Enantiomeric Purity)
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Lipodex E / γ-Cyclodextrin (30 m × 0.25 mm)
Carrier Gas Helium, Constant Flow at 1.0 mL/minHelium, Constant Flow at 1.2 mL/min
Injection Vol. 1.0 µL1.0 µL
Inlet Temp 250 °C220 °C
Split Ratio 1:201:50
Oven Program 60°C (hold 2 min) 5°C/min to 150°C 15°C/min to 250°C (hold 5 min)50°C (hold 5 min) 2°C/min to 120°C (hold 10 min)
Detector Temp 280 °C (FID) or 250 °C (MS Source)250 °C (FID)

Self-Validating System Suitability

A protocol is only as reliable as its internal quality controls. To ensure Trustworthiness (E-E-A-T) , this method is designed as a self-validating system. The analytical sequence must automatically halt if the System Suitability Test (SST) criteria are not met.

Validation SST System Suitability Camphor/Fenchone Rs > 1.5 Lin Linearity Check R² > 0.999 SST->Lin Rec Spike Recovery 98-102% Lin->Rec Rep Method Precision Peak Area RSD < 2.0% Rec->Rep

Fig 2: Self-validating sequence logic for GC-FID/MS analysis.

Validation Criteria & Causality
  • Resolution ( Rs​ ): The critical pair is Fenchone and Camphor. The method mandates Rs​>1.5 . If resolution drops below this threshold, it indicates stationary phase degradation or column contamination, and the column must be trimmed or replaced.

  • Tailing Factor ( Tf​ ): Must be <1.5 for the Fenchone peak. Excessive tailing indicates the buildup of active silanol sites in the glass liner, requiring immediate liner replacement.

  • Linearity: The calibration curve for D-Fenchone must exhibit an R2>0.999 over the range of 0.10–50 µg/g[1].

Quantitative Data & Expected Results

When executing the Achiral DB-5MS method, analysts should expect the following retention behavior and validation metrics, benchmarked against ICH-Q2-R1 recommendations[1].

Table 2: Typical Retention Data and Validation Metrics
Analyte / MetricExpected Retention Time (min)LOD (µg/g)LOQ (µg/g)Precision (RSD %)
α -Pinene (Impurity)~ 8.40.050.15< 1.5%
D-Fenchone (Target)~ 14.20.040.12< 1.0%
Camphor (Impurity)~ 14.80.050.15< 1.2%
Trans-Anethole (Impurity)~ 19.50.050.15< 1.5%

Note: Retention times are approximate and will vary based on exact column trimming and carrier gas linear velocity. Always confirm peak identity using MS spectral matching against the NIST library[2][6].

References

  • Title: Simultaneous Determination of Fenchone and Trans-Anethole in Essential Oils and Methanolic Extracts of Foeniculum vulgare Mill.
  • Source: nist.
  • Source: nih.
  • Source: semanticscholar.
  • Source: chromatographyonline.
  • Source: e-nps.or.
  • Title: Gas Chromatography–Mass Spectrometry-Based Classification of 12 Fennel (Foeniculum vulgare Miller)

Sources

Method

Application Note: (+)-Fenchone 96 as a Chiral Pool Starting Material for the Total Synthesis of Complex Terpenoids via Photoredox Radical Coupling

Strategic Overview: The Chiral Pool and Radical Retrosynthesis The pool of abundant, inexpensive chiral terpene building blocks—commonly referred to as the "chiral pool"—has long served as the foundation for the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: The Chiral Pool and Radical Retrosynthesis

The pool of abundant, inexpensive chiral terpene building blocks—commonly referred to as the "chiral pool"—has long served as the foundation for the chemical synthesis of complex natural products[1]. Among these, (+)-Fenchone 96 (a bicyclic monoterpene ketone) stands out as a highly valuable starting material. While its carbon framework does not always map straightforwardly onto target molecules, its rigid bicyclic structure and pre-installed quaternary stereocenter make it an ideal precursor for accessing highly functionalized, sterically congested cyclic systems[2].

In recent years, the strategic application of (+)-fenchone has been revolutionized by advances in radical retrosynthesis [3]. Specifically, the total synthesis of rearranged spongian diterpenoids—such as (−)-aplyviolene and the cheloviolenes—has been achieved through a convergent fragment coupling strategy. This approach utilizes a (+)-fenchone-derived tertiary carbon radical that undergoes an intermolecular conjugate addition to an electron-deficient alkene, successfully forging a highly sterically hindered sp3–sp3 σ-bond[4][5].

Mechanistic Rationale & Causality in Experimental Design

The synthesis of complex terpenoids from (+)-fenchone relies on two critical strategic phases, each designed to overcome specific thermodynamic and kinetic barriers:

  • The Beckmann Fragmentation: The strained bicyclo[2.2.1]heptane nucleus of (+)-fenchone is strategically broken via a Beckmann fragmentation of its corresponding oxime. This ring-opening event is chosen because it instantly reveals a functionalized cyclopentene ring bearing a quaternary stereocenter and a primary nitrile handle. The duration of the acid-catalyzed fragmentation is the controlling factor for regioselectivity: a short reaction time (30 min) yields a 1:1 kinetic mixture of double bond isomers, whereas an extended reflux (8 hours) allows thermodynamic equilibration, favoring the desired Δ1,2 isomer in a 2:1 ratio[4].

  • Photoredox-Catalyzed Radical Coupling: Historically, forming sterically congested quaternary centers via ionic bimolecular reactions is plagued by severe steric repulsion. By converting the (+)-fenchone-derived intermediate into a Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI), chemists can generate a nucleophilic tertiary radical under mild, visible-light photoredox conditions[3]. The early transition state of radical additions (with a long forming bond of ~2.5 Å) significantly reduces the enthalpic penalty of bringing two bulky fragments together, ensuring high reaction rates and excellent diastereoselectivity[5].

Synthetic Workflow & Catalytic Pathway Visualizations

SyntheticWorkflow A (+)-Fenchone 96 B Fenchone Oxime A->B NH2OH·HCl, NaOAc, EtOH C Cyclopentene Nitrile (Δ1,2 isomer) B->C 4 M H2SO4, Reflux 8h D cis-Perhydroazulene Carboxylic Acid C->D Multi-step Elaboration E Redox-Active Ester (RAE) D->E NHPI, DIC, DMAP F Tertiary Carbon Radical E->F Ru(bpy)3(2+), Blue LED G (-)-Aplyviolene F->G Enone Partner, Hantzsch Ester

Fig 1: Synthetic workflow from (+)-Fenchone to complex spongian diterpenoids.

CatalyticCycle Ru2 Ru(II) Ground State [Ru(bpy)3]2+ Ru2_star *Ru(II) Excited State Strong Oxidant Ru2->Ru2_star Blue LED (Visible Light) Ru1 Ru(I) Reduced State Strong Reductant Ru2_star->Ru1 Reductive Quenching by HE Ru1->Ru2 SET to RAE HE Hantzsch Ester / DIPEA (e- & H+ Donor) RAE Redox-Active Ester (Substrate) Radical Tertiary Carbon Radical (+ CO2 + Phthalimide) RAE->Radical Decarboxylative Cleavage

Fig 2: Photoredox catalytic cycle for the generation of tertiary radicals from RAEs.

Experimental Protocols

Protocol A: Beckmann Fragmentation of (+)-Fenchone

This protocol establishes the core quaternary stereocenter and the primary functional handles required for downstream elaboration.

  • Oxime Formation: Dissolve (+)-fenchone 96 (1.0 equiv) in absolute ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.75 equiv) and sodium acetate (NaOAc, 2.0 equiv). Heat the mixture at reflux for 36 h. Cool to room temperature, concentrate under reduced pressure, and partition between water and diethyl ether. Extract, dry over MgSO₄, and concentrate to isolate the fenchone oxime[4].

  • Acid-Catalyzed Fragmentation: Suspend the unpurified oxime in 4 M H₂SO₄. Heat the mixture at a vigorous reflux for exactly 8 hours.

    • Causality Check: Halting the reaction prematurely (e.g., at 30 min) results in a 1:1 mixture of the Δ1,2 and Δ1,5 double-bond regioisomers. The 8-hour reflux provides the necessary thermodynamic driving force to favor the desired Δ1,2 isomer in a 2:1 ratio[4].

  • Isolation: Cool the reaction mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO₃. Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash chromatography on silver nitrate-impregnated silica gel to separate the regioisomers, yielding the pure cyclopentene nitrile in ~83% combined yield[4][5].

Protocol B: Synthesis of the Redox-Active Ester (RAE)

Following the elaboration of the cyclopentene nitrile into the cis-perhydroazulene carboxylic acid (via DIBAL-H reduction, olefination, and cyclization), the RAE is prepared to prime the molecule for radical generation.

  • Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the cis-perhydroazulene carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.1 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Coupling: Cool the solution to 0 °C. Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) followed by dropwise addition of N,N'-diisopropylcarbodiimide (DIC, 1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The formation of a white diisopropylurea precipitate serves as a visual indicator of reaction progress.

  • Workup: Filter the suspension through a pad of Celite to remove the urea byproduct. Concentrate the filtrate and purify via short-plug silica gel chromatography to afford the N-acyloxyphthalimide (RAE) as a stable, crystalline solid (typically >80% yield)[4].

Protocol C: Visible-Light Photoredox Radical Fragment Coupling

This step executes the critical sp3-sp3 bond formation, uniting the (+)-fenchone-derived fragment with the target's secondary ring system.

  • Reaction Setup: To an oven-dried Schlenk tube, add the RAE (1.0 equiv), the electron-deficient coupling partner (e.g., an enone or butenolide, 1.5 equiv), Ru(bpy)₃(BF₄)₂ photocatalyst (0.05 equiv), and Hantzsch ester (1.5 equiv).

  • Solvent & Base: Dissolve the solid mixture in anhydrous, degassed CH₂Cl₂ (0.05 M). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Deoxygenation (Critical): Subject the mixture to three freeze-pump-thaw cycles.

    • Causality Check: Rigorous exclusion of oxygen is mandatory. Molecular oxygen rapidly quenches the *Ru(II) excited state and irreversibly reacts with the highly nucleophilic tertiary carbon radical, leading to hydroperoxide byproducts[3].

  • Irradiation: Backfill the tube with argon and irradiate the stirred solution with blue LEDs (λmax ≈ 450 nm) at room temperature for 12–24 hours.

  • Purification: Once the RAE is fully consumed (monitored by TLC), dilute the mixture with CH₂Cl₂, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify by column chromatography to yield the coupled product as a single diastereomer[3].

Quantitative Data: Fragment Coupling Efficiencies

The photoredox radical coupling strategy utilizing (+)-fenchone-derived RAEs demonstrates remarkable efficiency and stereocontrol across various complex targets. The table below summarizes the quantitative outcomes of this key transformation:

Target Natural ProductStarting MaterialRadical PrecursorCoupling PartnerYield (%)Diastereomeric Ratio (d.r.)
(−)-Aplyviolene(+)-Fenchone 96N-AcyloxyphthalimideCyclopentenone derivative61%> 20:1
(+)-Cheloviolene A(+)-Fenchone 96N-Acyloxyphthalimide(R)-Butenolide72%10:1
(+)-Cheloviolene B(+)-Fenchone 96N-Acyloxyphthalimide(S)-Butenolide68%8:1

Data aggregated from the total syntheses of rearranged spongian diterpenoids[3][4][5].

Sources

Technical Notes & Optimization

Troubleshooting

how to purify D-Fenchone 96 to higher enantiomeric excess

Technical Support Center: Enantiomeric Enrichment of D-Fenchone (96% to >99% ee) Welcome to the Technical Support Center for Chiral Terpene Purification. As a Senior Application Scientist, I frequently encounter challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enantiomeric Enrichment of D-Fenchone (96% to >99% ee)

Welcome to the Technical Support Center for Chiral Terpene Purification. As a Senior Application Scientist, I frequently encounter challenges regarding the enantiomeric enrichment of volatile, sterically hindered bicyclic monoterpenes. Upgrading D-(+)-Fenchone from 96% enantiomeric excess (ee) to >99% ee presents a unique set of physicochemical hurdles.

This guide provides field-proven, self-validating workflows to overcome these limitations, focusing on two primary strategies: Preparative Supercritical Fluid Chromatography (SFC) and Classical Derivatization-Crystallization .

Section 1: Troubleshooting & FAQs

Q1: Why can't I directly recrystallize my 96% ee D-Fenchone to >99% ee? Causality: D-Fenchone is a volatile liquid at standard ambient temperature and pressure (melting point ~6 °C). While melt crystallization at sub-zero temperatures is theoretically possible, the thermodynamics of the liquid-solid phase transition for highly enriched (96% ee) mixtures often result in the entrapment of the minor L-enantiomer within the crystal lattice. To achieve >99% ee, you must alter the physical state of the molecule—either by forming a highly crystalline solid derivative or by utilizing a chiral chromatographic stationary phase.

Q2: I want to use chiral chromatography. Should I choose HPLC or SFC? Causality: You should exclusively use Preparative SFC [1]. Fenchone is a semi-volatile essential oil component (boiling point 193 °C). If you use Normal Phase HPLC, you will need to evaporate large volumes of organic solvents (e.g., Hexane/Isopropanol) under reduced pressure to recover your product. This inevitably leads to significant product loss via co-evaporation. SFC utilizes supercritical CO₂, which flashes off safely at room temperature upon depressurization, leaving your purified D-Fenchone in a minimal volume of co-solvent.

Q3: If I choose chemical derivatization, which auxiliary is best? Causality: Semicarbazide is the optimal choice. Reacting D-Fenchone with semicarbazide hydrochloride yields D-Fenchone semicarbazone, a highly crystalline solid with a sharp melting point of 186–187 °C[2]. Because your starting material is already highly enriched (96% ee), the system behaves as a solid solution where the major enantiomer selectively and rapidly crystallizes from ethanol, leaving the racemic mixture in the mother liquor.

Q4: My semicarbazone hydrolysis is yielding multiple byproducts. What went wrong? Causality: You likely used harsh aqueous acids (e.g., refluxing HCl or H₂SO₄). The bicyclic[2.2.1] system of fenchone is highly prone to carbocation-mediated Wagner-Meerwein rearrangements under strong acidic conditions. To prevent skeletal rearrangement, you must use a mild, equilibrium-driven carbonyl exchange method (e.g., using pyruvic acid or levulinic acid) which cleaves the semicarbazone without generating free carbocations.

Section 2: Self-Validating Experimental Protocols

Protocol A: Preparative Chiral SFC (The Modern Standard)

Self-Validation Mechanism: The workflow is validated in real-time via inline UV/FID detection and post-run Chiral GC analysis[3].

  • Sample Preparation: Dissolve 96% ee D-Fenchone in HPLC-grade Methanol at a concentration of 100 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or AS-H (250 x 21.2 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ / Methanol (typically 95:5 to 90:10 isocratic).

    • Flow Rate: 50–70 mL/min.

    • Detection: UV at 210 nm. (Note: Fenchone lacks strong chromophores; if UV sensitivity is too low, utilize a mass-directed or FID trigger).

  • Fractionation: Collect the major peak. The minor L-enantiomer will elute as a distinct, smaller peak.

  • Recovery: Allow the CO₂ to vent naturally. Gently remove the residual methanol under a mild stream of nitrogen at 0 °C to prevent volatilization of the >99% ee D-Fenchone.

Protocol B: Semicarbazone Derivatization & Exchange Hydrolysis (The Scalable Method)

Self-Validation Mechanism: Melting point analysis of the intermediate guarantees enantiomeric purity before proceeding to the hydrolysis step.

  • Derivatization:

    • In a round-bottom flask, dissolve 10 g of 96% ee D-Fenchone in 50 mL of ethanol.

    • Add a solution of 8 g semicarbazide hydrochloride and 10 g sodium acetate in 40 mL of water.

    • Reflux gently for 2–4 hours. The steric hindrance of the gem-dimethyl groups adjacent to the ketone requires extended heating.

    • Cool to room temperature, then chill to 4 °C. Filter the precipitated D-Fenchone semicarbazone.

  • Enantiomeric Enrichment (Recrystallization):

    • Recrystallize the crude solid from boiling ethanol.

    • Validation: Dry the crystals and measure the melting point. A sharp MP of 186–187 °C confirms >99% ee[2]. If the MP is depressed, perform a second recrystallization.

  • Mild Hydrolysis (Carbonyl Exchange):

    • Suspend the pure semicarbazone in a biphasic mixture of pentane and an aqueous solution of pyruvic acid (3 equivalents).

    • Stir vigorously at 40 °C for 12 hours. The pyruvic acid traps the semicarbazide to form a water-soluble hydrazone, driving the equilibrium to release free D-Fenchone into the pentane layer.

    • Separate the pentane layer, wash with saturated NaHCO₃, dry over MgSO₄, and carefully concentrate at 0 °C to yield >99% ee D-Fenchone.

Section 3: Quantitative Method Comparison

ParameterProtocol A: Preparative SFCProtocol B: Derivatization & Hydrolysis
Optimal Scale Analytical to small preparative (10 mg – 5 g)Large preparative to pilot scale (>10 g)
Processing Time Fast (Hours)Slow (Days, requires crystallization/drying)
Risk of Volatilization Low (CO₂ vents at room temperature)Moderate (Requires careful solvent evaporation)
Risk of Rearrangement Zero (Non-destructive physical separation)Low (Provided mild exchange hydrolysis is used)
Cost Profile High OPEX (Requires specialized SFC instrumentation)Low OPEX (Standard laboratory glassware/reagents)

Section 4: Process Visualization

FenchonePurification Start D-Fenchone (96% ee, Volatile Liquid) Decision Select Purification Strategy Start->Decision Path1 Preparative Chiral SFC (Modern Method) Decision->Path1 Fast, Non-destructive (Small Scale) Path2 Chemical Derivatization (Classical Method) Decision->Path2 Scalable, Low-cost (Large Scale) SFC_Step Chiralpak Column CO₂ / MeOH Mobile Phase Path1->SFC_Step Deriv_Step React with Semicarbazide (Forms Solid, MP 186°C) Path2->Deriv_Step SFC_Rec Fraction Collection & 0°C N₂ Evaporation SFC_Step->SFC_Rec Final Pure D-Fenchone (>99% ee) SFC_Rec->Final Cryst_Step Recrystallize from EtOH (Enriches to >99% ee) Deriv_Step->Cryst_Step Hydro_Step Pyruvic Acid Exchange (Prevents Rearrangement) Cryst_Step->Hydro_Step Hydro_Step->Final

Decision matrix for upgrading D-Fenchone enantiomeric purity from 96% to >99% ee.

Section 5: References

  • The chemistry of the terpenes (Fenchone Semicarbazone Properties) Source: Internet Archive URL:[Link]

  • Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism Source: LCGC International URL:[Link]

  • Complex formation of fenchone with α-cyclodextrin: NMR titrations Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting D-Fenchone Reduction Workflows

Welcome to the Advanced Technical Support Center for D-Fenchone reduction. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with stubborn yields, poor conversions, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for D-Fenchone reduction. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with stubborn yields, poor conversions, or unexpected stereochemical outcomes when reducing D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) to its corresponding fenchol isomers.

By understanding the unique steric and thermodynamic properties of the bicyclo[2.2.1]heptane framework, you can rationally troubleshoot and optimize your synthetic workflows.

Part 1: The Mechanistic Reality of D-Fenchone

Before troubleshooting, it is critical to understand why D-Fenchone resists standard reduction protocols.

Unlike many standard cyclic ketones, D-Fenchone possesses extreme steric hindrance. The carbonyl group at C2 is flanked by a bridgehead methyl group at C1 and a gem-dimethyl group at C3[1]. This creates a highly congested reactive center. Furthermore, because C1 and C3 lack any hydrogen atoms, enolization is structurally impossible under standard reaction conditions. If your reaction is stalling, it is not because your reducing agent is being consumed by acid-base side reactions (a common issue with other ketones); the stall is purely kinetic.

Stereochemistry Ketone D-Fenchone ExoAttack Exo-Face Attack (Less Sterically Hindered) Ketone->ExoAttack Kinetic Preference EndoAttack Endo-Face Attack (Blocked by U-Cavity) Ketone->EndoAttack Steric Clash EndoProduct endo-Fenchol (~85% via NaBH4) ExoAttack->EndoProduct ExoProduct exo-Fenchol (~15% via NaBH4) EndoAttack->ExoProduct

Fig 1. Stereochemical pathways governing the kinetic reduction of D-Fenchone.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My NaBH₄ reduction is stalling at 40-50% conversion, even after 24 hours. How do I push it to completion? A1: The steric bulk of the C1 and C3 methyl groups severely retards the nucleophilic attack of the borohydride anion. If your reaction stalls, you have hit a kinetic wall. Solution: First, try elevating the temperature (refluxing in methanol or ethanol). If the reaction still stalls, abandon NaBH₄ and switch to a more aggressive, less sterically sensitive hydride source such as Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF, or use a Lewis acid additive (e.g., CeCl₃ in a Luche-type reduction) to increase the electrophilicity of the carbonyl carbon.

Q2: My GC-MS shows 100% conversion of D-Fenchone, but my isolated yield of fenchol is under 30%. Where is my product? A2: You are likely losing your product during the workup phase. Fenchol is a highly volatile monoterpenoid alcohol (vapor pressure ~0.15 mmHg at 25°C) and is exceptionally soluble in organic solvents[2]. Solution: Never take the product to absolute dryness under high vacuum. When using a rotary evaporator, keep the water bath below 30°C and use a mild vacuum (e.g., >100 mbar). Stop evaporation as soon as the bulk solvent is removed.

Q3: I specifically need the exo-fenchol isomer, but standard hydride reductions yield predominantly endo-fenchol. How can I invert this selectivity? A3: Standard hydride reductions (NaBH₄, LiAlH₄) are under kinetic control. The hydride attacks from the relatively open exo face, pushing the resulting hydroxyl group into the sterically crowded endo position, yielding an ~85:15 endo:exo ratio[3]. Solution: To favor exo-fenchol, you must shift to thermodynamic control. Utilize a Meerwein-Ponndorf-Verley (MPV) reduction with aluminum isopropoxide in isopropanol. Because the MPV reduction is reversible, it equilibrates to the more thermodynamically stable exo-fenchol, typically yielding an endo:exo ratio of 1:3 (25% endo, 75% exo)[4].

Troubleshooting Start Low Yield in D-Fenchone Reduction Analyze Analyze Reaction Mixture (GC-MS / TLC) Start->Analyze Incomplete Incomplete Conversion (Unreacted Fenchone) Analyze->Incomplete Kinetic Stall (Steric Hindrance) Complete Complete Conversion (Low Isolated Mass) Analyze->Complete Product Loss (High Volatility) Action1 Switch to Stronger Hydride (e.g., LiAlH4) or Reflux Incomplete->Action1 Action2 Modify Workup: Reduce Vacuum on Rotovap Complete->Action2

Fig 2. Diagnostic workflow for troubleshooting low yields in D-Fenchone reductions.

Part 3: Quantitative Data & Reagent Selection

Selecting the right reducing agent is entirely dependent on your desired diastereomeric ratio and the scale of your reaction. Use the table below to select the optimal system.

Reducing Agent / ConditionsMechanism ControlMajor Isomer FormedTypical Ratio (endo:exo)Expected Yield
NaBH₄ (Methanol, Reflux)Kineticendo-Fenchol~ 85 : 15[3]60 - 80%
LiAlH(OMe)₃ (THF, 0°C)Kineticendo-Fenchol> 96 : 4[5]> 90%
Al(OiPr)₃ (Isopropanol, 95°C)Thermodynamicexo-Fenchol~ 25 : 75[4]65 - 75%
H₂ / 10% Pd/C (Ethanol, 50°C, 5 atm)Catalyticendo-Fenchol> 90 : 10[2]> 95%

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Kinetic Reduction (Synthesis of endo-Fenchol)

Use this protocol when maximum conversion to the endo-isomer is required, overcoming the kinetic stall seen with NaBH₄.

Reagents: D-Fenchone (1.0 eq), LiAlH₄ (0.6 eq), Anhydrous THF.

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.

  • Hydride Suspension: Suspend LiAlH₄ in anhydrous THF (approx. 0.5 M) and cool to 0°C using an ice bath.

  • Addition: Dissolve D-Fenchone in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Self-Validation: Check via TLC (Hexanes:EtOAc 9:1); the D-Fenchone spot (UV inactive, stains with phosphomolybdic acid) should completely disappear.

  • Fieser Workup (Critical for Yield): To prevent product trapping in aluminum hydroxide emulsions, cool the flask to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H₂O

  • Isolation: Stir vigorously for 15 minutes until a granular white precipitate forms. Filter the salts through a pad of Celite and wash thoroughly with diethyl ether.

  • Concentration: Dry the organic filtrate over anhydrous Na₂SO₄. Concentrate on a rotary evaporator at 25°C water bath temperature and >150 mbar vacuum to prevent volatilization of the fenchol.

Protocol B: Thermodynamic Reduction (Synthesis of exo-Fenchol via MPV)

Use this protocol to invert the natural kinetic selectivity and obtain the exo-isomer.

Reagents: D-Fenchone (1.0 eq), Aluminum isopropoxide (1.2 eq), Anhydrous Isopropanol.

  • Setup: Equip a round-bottom flask with a short-path distillation head or a Dean-Stark trap.

  • Reaction: Dissolve D-Fenchone and Aluminum isopropoxide in anhydrous isopropanol (approx. 0.2 M).

  • Distillation (The Driving Force): Heat the mixture to a gentle reflux (approx. 95°C)[4]. The reaction relies on Le Chatelier's principle; you must continuously distill off the acetone byproduct to drive the equilibrium toward the product.

  • Self-Validation (Acetone Test): Periodically collect a few drops of the distillate and add it to a solution of 2,4-dinitrophenylhydrazine (2,4-DNP). If a yellow/orange precipitate forms, acetone is still being produced. The reaction is complete when the distillate no longer reacts with 2,4-DNP.

  • Workup: Cool the mixture, dilute with diethyl ether, and wash with cold 1M HCl to hydrolyze the aluminum salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and carefully concentrate under mild vacuum.

Part 5: References

  • Wikipedia. Fenchone.[Link]

  • Google Patents. US20130160354A1 - Organic nitrates as ignition enhancers.

  • CDN Science Pub. Nuclear Magnetic Resonance Studies. XXVII. Homoenolization of Fenchone. A Mechanistic Study Utilizing 13C.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing D-Fenchone (96%) Oxidation

Welcome to the Technical Support Center for D-Fenchone oxidation. D-Fenchone is a highly sterically hindered bicyclic monoterpene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-Fenchone oxidation. D-Fenchone is a highly sterically hindered bicyclic monoterpene. While it is a valuable scaffold in fragrance and pharmaceutical synthesis, its unique structure makes standard oxidation protocols prone to failure. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols designed specifically for technical-grade (96%) D-Fenchone.

Part 1: Frequently Asked Questions (Reaction Design & Causality)

Q: Why is D-Fenchone notoriously resistant to standard Baeyer-Villiger oxidation compared to other bicyclic ketones like camphor? A: D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) possesses severe steric hindrance around its carbonyl group due to the gem-dimethyl group at C3 and the bridgehead methyl at C1. This spatial crowding restricts the nucleophilic attack of the peroxyacid, impeding the formation of the crucial Criegee intermediate[1]. Consequently, reactions often stall. Furthermore, the 4% impurities in technical-grade (96%) D-Fenchone often consist of less-hindered terpenes that preferentially consume the stoichiometric oxidant.

Q: Can I use Baeyer-Villiger Monooxygenases (BVMOs) to achieve a "greener" enzymatic oxidation of D-Fenchone? A: Generally, no. While BVMOs are excellent for many cyclic ketones, D-Fenchone is a notoriously poor substrate for wild-type BVMOs. The C1 and C3 methyl groups sterically clash within the active sites of these enzymes, preventing the proper orientation required for oxygen insertion[2]. If biocatalysis is strictly required, researchers typically pivot to Cytochrome P450 enzymes (e.g., CYP2A6 or CYP2B6), which catalyze hydroxylation at the 6-exo, 6-endo, or 10-positions rather than forming a lactone[3].

Q: What is the most efficient alternative to m-CPBA for synthesizing the D-Fenchone lactone? A: Electrochemical anodic lactonization is a highly efficient, self-validating alternative. By utilizing a platinum anode in a hydro-alcoholic medium with a neutral electrolyte (NaClO4), D-Fenchone is directly oxidized to 1-isopropyl-4-methyl-2-oxa-bicyclo[2.2.1]heptan-3-one in excellent yields without the need for hazardous, shock-sensitive peroxyacids[4].

Part 2: Troubleshooting Guide (Yield & Regioselectivity)

Issue: My chemical Baeyer-Villiger oxidation of 96% D-Fenchone is yielding <30% product. How do I force the reaction to completion?

  • Causality: The 4% impurities in your starting material are likely more reactive than D-Fenchone itself, consuming the m-CPBA first. Furthermore, the extreme steric bulk of D-Fenchone raises the activation energy required for the rearrangement step.

  • Solution:

    • Increase your m-CPBA loading to 1.5–2.0 equivalents to ensure an excess remains after impurities are oxidized[1].

    • While addition must happen at 0°C to control the initial exotherm, you must allow the reaction to warm to room temperature (or apply gentle heating) for 12-24 hours to overcome the kinetic barrier of the sterically hindered Criegee intermediate[1].

Issue: I am attempting electrochemical oxidation, but I am isolating a ring-opened cyclopentanone derivative instead of the bridged lactone. What went wrong?

  • Causality: The regioselectivity and stability of the resulting lactone are highly pH-dependent. When an alkaline electrolyte like Na2CO3 is used, the initially formed lactone undergoes a subsequent nucleophilic attack and rearrangement. This cleaves the bicyclic ring, yielding 2,2-dimethyl-3-(2-oxopropyl)cyclopentanone (a magnolione analogue)[4].

  • Solution: To preserve the bridged lactone structure, you must strictly control the pH by switching to a neutral electrolyte, such as NaClO4, which prevents this secondary base-catalyzed rearrangement[4].

Part 3: Validated Experimental Protocols

Protocol A: Optimized Chemical Baeyer-Villiger Oxidation (For 96% Purity)

Self-Validating Principle: The inclusion of a bicarbonate wash not only removes the m-chlorobenzoic acid byproduct but also neutralizes any trace acids that could catalyze unwanted structural rearrangements of the target lactone.

  • Preparation: Dissolve 1.0 equivalent of 96% D-Fenchone in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask equipped with a magnetic stir bar[1].

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C.

  • Oxidant Addition: Slowly add 1.5 equivalents of fresh m-CPBA portion-wise. (The 0.5 eq excess accounts for the 4% reactive impurities)[1].

  • Kinetic Activation: Remove the ice bath. Allow the mixture to warm to room temperature and stir vigorously for 18-24 hours. Monitor via GC-MS[1].

  • Quenching: Add saturated aqueous sodium thiosulfate to destroy unreacted peroxides. The reaction mixture will transition from cloudy to clear as the peroxides are reduced[1].

  • Workup: Wash the organic layer thoroughly with saturated aqueous sodium bicarbonate to remove m-chlorobenzoic acid. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[1].

Protocol B: Electrochemical Anodic Lactonization

Self-Validating Principle: Using a constant current setup ensures that the rate of oxidation is strictly controlled by direct electron transfer rather than chemical concentration gradients, inherently preventing over-oxidation.

  • Cell Setup: Equip an undivided electrochemical cell with a platinum anode and a suitable cathode (e.g., carbon or platinum).

  • Solution Preparation: Dissolve D-Fenchone in a hydro-alcoholic solvent mixture (e.g., methanol/water)[4].

  • Electrolyte Selection: Add NaClO4 to achieve a neutral pH. (Do not use Na2CO3 unless the ring-opened magnolione analogue is desired)[4].

  • Electrolysis: Apply a constant current at room temperature until Faraday calculations indicate complete conversion of the starting material.

  • Extraction: Evaporate the alcoholic solvent, dilute with water, and extract the aqueous phase with diethyl ether. Dry and concentrate to yield the pure lactone[4].

Part 4: Quantitative Data Summary

Oxidation MethodReagents / CatalystPrimary ProductTypical YieldKey Mechanistic Advantage
Chemical BVO m-CPBA (1.5 eq), DCMBridged Lactone40 - 60%Scalable; requires excess oxidant to overcome 4% impurities.
Anodic (Neutral) Pt Anode, NaClO4Bridged Lactone> 75%Circumvents steric hindrance via direct electron transfer.
Anodic (Alkaline) Pt Anode, Na2CO3Ring-Opened Cyclopentanone~ 75%Induces controlled nucleophilic rearrangement post-oxidation.
Enzymatic (BVMO) Recombinant BVMOsN/A (Poor Substrate)< 5%Fails due to C1/C3 methyl steric clashing in active site.
Enzymatic (P450) CYP2A6 / CYP2B6Hydroxyfenchone derivativesVariableHighly regioselective C-H activation rather than lactonization.

Part 5: Visualizations

G Start D-Fenchone (96%) Chem Chemical BVO (m-CPBA, DCM) Start->Chem Peroxyacids Electro Anodic Oxidation (Pt Anode) Start->Electro e- transfer Enzyme Enzymatic (CYP2A6 / CYP2B6) Start->Enzyme Biocatalysis Lactone1 Bridged Lactone (Moderate Yield) Chem->Lactone1 Migratory Aptitude Neut Neutral Electrolyte (NaClO4) Electro->Neut Alk Alkaline Electrolyte (Na2CO3) Electro->Alk Hydrox Hydroxyfenchone Derivatives Enzyme->Hydrox Hydroxylation Lactone2 Bridged Lactone (High Yield) Neut->Lactone2 Intact Ring RingOpen Ring-Opened Cyclopentanone Alk->RingOpen Rearrangement

Divergent oxidation pathways of D-Fenchone based on catalytic and electrochemical conditions.

Troubleshooting Issue Issue: Low Lactone Yield (< 30%) Check1 Check Oxidant Equivalents Issue->Check1 Check2 Check Reaction Temperature Issue->Check2 Check3 Check Regioselectivity / pH Issue->Check3 Sol1 Increase m-CPBA to 1.5-2.0 eq (Accounts for 4% impurities) Check1->Sol1 If < 1.1 eq used Sol2 Warm gently to RT (Overcomes steric hindrance) Check2->Sol2 If stalled at 0°C Sol3 Buffer with NaHCO3 (Prevents side reactions) Check3->Sol3 If byproducts seen

Troubleshooting decision tree for resolving low yields during D-Fenchone Baeyer-Villiger oxidation.

References

  • One-pot anodic lactonization of Fenchone and Menthone and electrosynthesis of a new magnolione analogue Source: Advances in Engineering URL
  • Technical Support Center: Catalytic Modification of (+)
  • FENCHONE, (+)
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Technical Support Center: Preventing Racemization of D-Fenchone 96 During Distillation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with D-Fenchone and need to maintain its enantiomeric purity during distilla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with D-Fenchone and need to maintain its enantiomeric purity during distillation. Here, we will delve into the mechanisms of Fenchone racemization, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the stereochemical integrity of your material.

Understanding the Challenge: The Instability of a Chiral Center

D-Fenchone, a bicyclic monoterpene ketone, possesses a chiral center that is susceptible to racemization, particularly under thermal stress and in the presence of acidic or basic catalysts.[1] The underlying chemical mechanism is the formation of an achiral enol or enolate intermediate, which, upon re-protonation, can yield either enantiomer with equal probability.[2][3][4] This process can lead to a significant loss of optical purity, which is detrimental for applications in pharmaceuticals and other fields where specific stereochemistry is critical.

The primary drivers for racemization during distillation are:

  • Thermal Stress: The high boiling point of Fenchone (193.5 °C at atmospheric pressure) can provide sufficient energy to overcome the activation barrier for enolization.[5]

  • Acidic or Basic Impurities: Trace amounts of acids or bases in the crude Fenchone mixture can catalyze the enolization process, dramatically increasing the rate of racemization.[2][4]

The key to preventing racemization is to mitigate these two factors. This guide will provide actionable strategies to achieve this.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem for D-Fenchone?

A1: Racemization is the conversion of an enantiomerically pure substance (containing only one of a pair of mirror-image molecules) into a mixture containing equal amounts of both enantiomers. For D-Fenchone, this means the loss of its specific three-dimensional structure, which is often crucial for its biological activity and desired properties in various applications.

Q2: At what temperature does D-Fenchone start to racemize?

A2: There is no single temperature at which racemization begins. It is a rate-dependent process that is accelerated by higher temperatures and the presence of catalysts. Even at temperatures below its atmospheric boiling point, racemization can occur, especially during prolonged heating.

Q3: What are the most common sources of acidic or basic impurities?

A3: Impurities can be carried over from previous synthetic steps (e.g., acid catalysts used in rearrangements to form the Fenchone skeleton[6]), or they can be naturally present in essential oils from which Fenchone is isolated.[5] Degradation of other components in the mixture during heating can also generate acidic or basic byproducts.

Q4: Can I use a standard distillation setup?

A4: While a standard setup can be used, it is highly recommended to use vacuum distillation. This lowers the boiling point of D-Fenchone, significantly reducing thermal stress and the risk of racemization.[5]

Troubleshooting Guide: Loss of Enantiomeric Purity

If you are experiencing a decrease in the enantiomeric excess (e.e.) of your D-Fenchone after distillation, consult the following troubleshooting guide.

Symptom Potential Cause Recommended Solution
Significant loss of e.e. (>10%) High distillation temperature.Switch to vacuum distillation to lower the boiling point. Aim for a pot temperature below 100°C.[7]
Prolonged heating time.Increase the vacuum to distill the product faster. Ensure the heating mantle is appropriately sized for the flask to allow for efficient heat transfer.
Presence of acidic or basic impurities.Neutralize the crude material before distillation. Add a small amount of a non-volatile base (e.g., anhydrous sodium carbonate) or acid (e.g., boric acid) to the distillation pot.
Minor loss of e.e. (1-5%) Inefficient fractionating column.Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to achieve better separation at a lower temperature.
Air leaks in the vacuum system.Check all joints and connections for proper sealing. Use high-quality vacuum grease.[8] An air leak can introduce moisture and oxygen, potentially leading to side reactions.
Inconsistent results Variations in the crude material composition.Analyze the crude material for pH and potential impurities before each distillation. Standardize the pre-treatment protocol.

Experimental Protocols

Protocol 1: Pre-treatment of Crude D-Fenchone to Neutralize Impurities

This protocol is designed to remove acidic or basic catalysts prior to distillation.

Materials:

  • Crude D-Fenchone

  • Anhydrous sodium carbonate (for acidic impurities) or Boric acid (for basic impurities)

  • Anhydrous magnesium sulfate

  • Suitable organic solvent (e.g., diethyl ether or hexane)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude D-Fenchone in a suitable organic solvent.

  • Wash the organic solution with a saturated sodium bicarbonate solution if acidic impurities are suspected, or with a dilute (1%) acetic acid solution if basic impurities are suspected.

  • Wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator at low temperature and pressure.

Protocol 2: Vacuum Fractional Distillation of D-Fenchone

This protocol details the recommended procedure for distilling D-Fenchone while preserving its stereochemical integrity.[5]

Materials:

  • Pre-treated crude D-Fenchone

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with a thin layer of vacuum grease.[8]

  • Place the pre-treated D-Fenchone in the round-bottom flask with a stir bar.

  • Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.

  • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Begin stirring and gently heat the flask.

  • Observe the temperature at the distillation head. Collect the fraction that distills at the expected boiling point for D-Fenchone at the applied pressure. (Refer to a pressure-temperature nomograph for an accurate estimate).

  • Monitor the enantiomeric excess of the collected fractions using chiral gas chromatography or polarimetry.

Visualization of the Racemization Mechanism and Prevention Strategy

Racemization_Prevention cluster_problem Racemization Pathway cluster_solution Prevention Strategy D_Fenchone D-Fenchone (Chiral) Enolate Achiral Enolate Intermediate D_Fenchone->Enolate H⁺ or OH⁻ (Acid/Base Catalyst) + Heat DL_Fenchone D/L-Fenchone Mixture (Racemic) Enolate->DL_Fenchone Protonation Vacuum_Distillation Vacuum Distillation (Low Temperature) Crude_Fenchone Crude D-Fenchone (with impurities) Neutralization Neutralization Step (Pre-treatment) Crude_Fenchone->Neutralization Neutralization->Vacuum_Distillation Pure_D_Fenchone Pure D-Fenchone (High e.e.) Vacuum_Distillation->Pure_D_Fenchone

Caption: Workflow illustrating the racemization of D-Fenchone and the recommended prevention strategy.

Data Presentation: Boiling Point of Fenchone at Reduced Pressures

The following table provides estimated boiling points of Fenchone at various pressures. Utilizing vacuum distillation significantly lowers the required temperature, thereby minimizing thermal stress.

Pressure (mmHg)Boiling Point (°C)
760193.5
100~120
50~105
20~85
10~70
5~58
1~35

Note: These are approximate values. Actual boiling points may vary based on the purity of the sample and the accuracy of the pressure measurement.

Concluding Remarks

The prevention of racemization during the distillation of D-Fenchone 96 is a critical step in maintaining its quality and efficacy for research and development. By understanding the underlying mechanisms of racemization and implementing the strategies outlined in this guide—namely, the neutralization of acidic or basic impurities and the use of vacuum distillation to reduce thermal stress—scientists can confidently purify D-Fenchone while preserving its valuable stereochemical integrity.

For further inquiries, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (2023, December 1).
  • Journal of Food and Engineering Technology. (2019, March 20).
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • BenchChem. (2025). Application Note and Protocol: Purification of (+)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Cannabis Science and Technology. (2025, December 1).
  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Google Patents. (n.d.).
  • ACS Publications. (2025, March 22). Ring-Opening Competes with Peroxidation in Fenchone Low-Temperature Autoignition. The Journal of Physical Chemistry A.
  • Chemistry LibreTexts. (2021, July 31). 17.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Acid-Catalyzed Reactions of Camphene and α-Fenchene Epoxides.
  • ResearchGate. (2025, December 23). Synthesis of some fenchyl-substituted alkenes and enol-ethers containing 3-oxyphenyl substituents by the Barton-Kellogg reaction.
  • PubMed. (2018, July 25). Rearrangement of Hydroxylated Pinene Derivatives to Fenchone-Type Frameworks: Computational Evidence for Dynamically-Controlled Selectivity.
  • PMC. (n.d.).
  • MDPI. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • MDPI. (2022, February 10). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.
  • MDPI. (2023, July 25).
  • Master Organic Chemistry. (2022, August 16).
  • PMC. (n.d.). A concise access to bridged[7][7][8] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation.

  • ACS Publications. (2011, June 16). Chiral Ruthenabicyclic Complexes: Precatalysts for Rapid, Enantioselective, and Wide-Scope Hydrogenation of Ketones. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Kinetic resolution of (A) bicyclic ketones and (B) WM/HP ketones.
  • Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 2 Enols & Enones.
  • ScienceQuery. (2024, March 4).
  • Organic Chemistry Portal. (2006).
  • ACS Publications. (n.d.).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201521, (+)-Fenchone.
  • ResearchGate. (n.d.).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Osaka University, Graduate School of Pharmaceutical Sciences. (2025). Functional Molecule Production Chemistry.
  • MDPI. (2023, August 4).
  • PubMed. (n.d.). Distillation time modifies essential oil yield, composition, and antioxidant capacity of fennel (Foeniculum vulgare Mill).
  • ResearchGate. (2026, March 3). Essential Oil Extraction of Fennel Seed (Foeniculum vulgare)
  • Luxembourg Bio Technologies. (n.d.).
  • ResearchGate. (2026, February 23). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

Troubleshooting

D-Fenchone Catalyst Support Center: Enantioselectivity &amp; Optimization

Welcome to the Technical Support Portal for D-Fenchone-derived chiral catalysts. As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for D-Fenchone-derived chiral catalysts. As a Senior Application Scientist, I have designed this knowledge base to help researchers, scientists, and drug development professionals troubleshoot and optimize asymmetric transformations. This guide bridges the gap between theoretical mechanistic design and field-proven experimental execution.

Part 1: Frequently Asked Questions (FAQs)

Q: Why should I choose a D-Fenchone backbone over D-Camphor for my chiral ligand design? A: The fundamental advantage of D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) lies in its unique steric topography. Unlike camphor, which positions its gem-dimethyl group at the C7 bridge, D-fenchone possesses a gem-dimethyl group at the C3 position—directly adjacent to the reactive center[1]. This creates a highly congested chiral pocket. In bimetallic transition states, this C3 steric clash effectively blocks one enantioface of the coordinating substrate, enforcing stricter conformational rigidity and often leading to superior enantiofacial discrimination[2].

Q: What are the primary applications for D-Fenchone-derived catalysts? A: D-Fenchone is a highly versatile chiral pool starting material. It is predominantly used to synthesize chiral β- and γ-amino alcohols, β-hydroxy oxazolines, and aziridine amides for the enantioselective addition of organozinc reagents to aldehydes[1][3]. Additionally, it is utilized to create C2-symmetric diols (e.g., BIFOL) that control asymmetric biaryl conformations in advanced drug intermediates[4].

Part 2: Troubleshooting Guide

Issue: Low Enantiomeric Excess (ee < 80%) in Dialkylzinc Additions

  • The Causality: Enantioselectivity in organozinc additions relies on the formation of a rigid, bimetallic Zimmerman-Traxler-type transition state. If your ee is low, the transition state is likely too "loose." This happens when coordinating solvents (like THF or Ether) compete with the ligand for zinc coordination, or when thermal energy overcomes the activation energy difference (ΔΔG‡) between the diastereomeric transition states[2].

  • The Fix: Immediately switch your solvent to a non-polar hydrocarbon (anhydrous toluene or hexanes). This forces the zinc to rely entirely on the chiral ligand and the aldehyde for coordination, tightening the transition state. Concurrently, lower the reaction temperature to between -20°C and 0°C to maximize the energetic penalty of the unfavored stereochemical pathway.

Issue: Sluggish Reaction Rates or Poor Chemical Yields

  • The Causality: The very feature that makes D-fenchone effective—its C3 gem-dimethyl steric bulk—can also impede substrate binding if the ligand's coordination angle is poorly tuned. Furthermore, chiral amino alcohols can suffer from "non-linear effects" where the catalyst aggregates into inactive heterodimers in solution.

  • The Fix: Conduct a non-linear effect study by plotting product ee against catalyst ee. If you observe a negative non-linear effect, your catalyst is dimerizing. To resolve this, decrease the overall concentration of the reaction mixture or slightly increase the catalyst loading (up to 10-15 mol%) to push the equilibrium toward the active monomeric zinc-alkoxide species.

Issue: Catalyst Precipitation / Low Solubility (Thiourea Derivatives)

  • The Causality: Fenchone-derived ureas and thioureas often exhibit lower solubility (averaging 10–15 μM) compared to camphor analogues. The rigid, lipophilic bicyclic framework combined with strong intermolecular hydrogen bonding from the thiourea motif causes rapid crystallization out of organic media[5].

  • The Fix: Modify the aryl substituents on the thiourea moiety. Incorporating bulky or electron-withdrawing groups (such as tert-butyl or trifluoromethyl groups) disrupts the planar crystal packing, significantly enhancing solubility in standard organic solvents without compromising the hydrogen-bond donor capacity required for electrophile activation[5].

Part 3: Mechanistic Workflows & Visualizations

To systematically resolve enantioselectivity issues, follow the diagnostic logic tree below.

Troubleshooting Start Issue: Low ee% (<80%) in D-Fenchone Catalysis Solvent 1. Evaluate Solvent System Start->Solvent SolventFix Switch to Toluene/Hexane (Tightens Transition State) Solvent->SolventFix Polar (e.g., THF) Temp 2. Assess Temperature Solvent->Temp Non-polar used TempFix Lower Temp to -20°C (Maximizes ΔΔG‡) Temp->TempFix RT or above Sterics 3. Analyze Ligand Sterics Temp->Sterics Sub-zero used StericsFix Modify N-substituents to leverage C3-gem-dimethyl clash Sterics->StericsFix Poor chiral pocket

Fig 1. Diagnostic workflow for resolving low enantioselectivity in D-fenchone catalyzed reactions.

CatalyticCycle Precat D-Fenchone Ligand (Pre-catalyst) Active Zinc Alkoxide Complex (Active Catalyst) Precat->Active + ZnEt2 - Ethane (Gas) TS Bimetallic Transition State (Stereo-determining) Active->TS + Aldehyde + ZnEt2 Product Chiral Alcohol (High ee%) TS->Product Alkyl Transfer & Acid Quench Product->Precat Ligand Recovery

Fig 2. Catalytic cycle of D-fenchone-derived amino alcohols in dialkylzinc additions to aldehydes.

Part 4: Quantitative Data Analysis

The table below synthesizes the impact of different terpene backbones and ligand architectures on the enantioselective addition of diethylzinc to benzaldehyde. Notice how the D-fenchone backbone consistently pushes the ee higher due to the C3 steric clash[1][3].

Ligand ArchitectureTerpene BackboneSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
β-hydroxy oxazoline(+)-CamphorHexane08582
β-hydroxy oxazoline(-)-FenchoneHexane09296
γ-amino alcohol(-)-FenchoneToluene-208891
Aziridine amide(-)-FenchoneWater/Zn(OTf)₂RT9599

Part 5: Self-Validating Experimental Protocol

Procedure: Enantioselective Addition of Diethylzinc to Benzaldehyde using a D-Fenchone β-Amino Alcohol

To guarantee scientific integrity, this protocol is designed as a self-validating system. At each critical juncture, a physical or analytical observation must be met before proceeding.

Step 1: Pre-catalyst Activation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure argon.

  • Dissolve 10 mol% of the D-fenchone-derived β-amino alcohol in anhydrous toluene (0.2 M relative to the substrate). Cool the system to 0°C.

  • Dropwise, add 2.0 equivalents of ZnEt₂ (1.0 M solution in hexanes).

  • Self-Validation Checkpoint: Observe the reaction mixture for immediate effervescence. The visible evolution of ethane gas confirms the deprotonation of the ligand's hydroxyl group and the successful formation of the active monomeric zinc alkoxide complex. If no gas evolves, stop. Your ZnEt₂ reagent has degraded or your system contains moisture.

Step 2: Substrate Addition & Stereo-induction

  • Stir the activated complex for 30 minutes to ensure complete bimetallic complexation.

  • Lower the cryocooler temperature to -20°C.

  • Add 1.0 equivalent of freshly distilled benzaldehyde dropwise over 5 minutes to prevent localized exothermic spikes.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The UV-active benzaldehyde spot (Rf ~0.6) must steadily convert to a lower-Rf spot (Rf ~0.3), which corresponds to the zinc alkoxide intermediate.

Step 3: Reaction Quenching

  • After 12 hours, carefully quench the reaction by adding 1N HCl dropwise at 0°C.

  • Self-Validation Checkpoint: Initially, a white precipitate (zinc hydroxide) will form. As you continue adding HCl, the biphasic mixture must become completely transparent in the aqueous layer as the zinc salts dissolve into ZnCl₂. A cloudy aqueous layer indicates incomplete quenching, which will trap your chiral product in an emulsion and artificially lower your isolated yield.

Step 4: Chiral HPLC Analysis

  • Extract the organic layer with dichloromethane, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product via Chiral HPLC (e.g., using a Chiralcel OD-H column).

  • Self-Validation Checkpoint: Before injecting your catalytic run, you must inject a racemic standard of 1-phenyl-1-propanol. Confirm baseline resolution (Resolution factor, Rs > 1.5) of the (R) and (S) enantiomers. Only after validating the column's resolving power should you calculate the ee of your synthesized product.

Sources

Optimization

Technical Support Center: GC-MS Baseline Separation of D-Fenchone

Welcome to the advanced troubleshooting and method development guide for the gas chromatography-mass spectrometry (GC-MS) analysis of D-Fenchone. As a bicyclic monoterpene ketone, D-Fenchone presents unique analytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and method development guide for the gas chromatography-mass spectrometry (GC-MS) analysis of D-Fenchone. As a bicyclic monoterpene ketone, D-Fenchone presents unique analytical challenges due to its high volatility, susceptibility to thermal degradation, and the presence of structurally similar isomers and enantiomers in complex matrices.

This guide is engineered for researchers and drug development professionals, providing causality-driven solutions to achieve strict baseline separation (Resolution, Rs​≥1.5 ).

Diagnostic Workflow for Resolution Failures

Before adjusting instrument parameters, it is critical to identify the root cause of the separation failure. Use the diagnostic decision tree below to isolate the physicochemical mechanism preventing baseline resolution.

G Issue Issue: D-Fenchone Resolution (Rs) < 1.5 Check1 Target Analytes: Enantiomers or Isomers? Issue->Check1 Enantiomers D- vs L-Fenchone Check1->Enantiomers Isomers Fenchone vs Camphor/Pinene Check1->Isomers Action1 Use Cyclodextrin Chiral Phase (e.g., β-DEX) Enantiomers->Action1 Check2 Peak Shape Analysis Isomers->Check2 Tailing Severe Tailing Check2->Tailing Fronting Peak Fronting Check2->Fronting Coelution Symmetrical Co-elution Check2->Coelution Action2 Deactivate Inlet / Trim Column Tailing->Action2 Action3 Reduce Injection Vol / Split Ratio Fronting->Action3 Action4 Lower Temp Ramp (2-5°C/min) Coelution->Action4

Decision tree for diagnosing and resolving D-Fenchone GC-MS baseline separation issues.

Troubleshooting Guide & FAQs

Q: I am observing complete co-elution of D-Fenchone with L-Fenchone. How can I achieve baseline separation ( Rs​≥1.5 )? A: Standard achiral columns (such as 5% phenyl-methylpolysiloxane, e.g., HP-5MS) separate compounds based on boiling point and polarity. Because enantiomers possess identical physicochemical properties in an achiral environment, their separation factor ( α ) is exactly 1.0[1]. To resolve D- and L-fenchone, you must induce a diastereomeric interaction using a Chiral Stationary Phase (CSP). Causality & Solution: The industry standard for this is a cyclodextrin derivative column (e.g., permethylated β -cyclodextrin)[2]. The separation is driven by multimodal recognition processes—specifically, the difference in the Gibbs free energy ( ΔΔG ) of the transient inclusion complexes formed between the cyclodextrin cavity and the individual fenchone enantiomers. This thermodynamic difference translates to distinct partition coefficients, enabling baseline separation[2].

Q: My D-Fenchone peak exhibits severe tailing, which bleeds into adjacent monoterpene peaks and ruins the resolution. What is the root cause? A: Peak tailing for oxygenated monoterpenes like fenchone (a bicyclic ketone) almost always points to unwanted secondary interactions within the sample flow path. Causality & Solution: Fenchone contains a carbonyl group that acts as a hydrogen-bond acceptor. If the fused-silica analytical column or the glass inlet liner has exposed active silanol (-SiOH) groups—often caused by stationary phase degradation or the buildup of non-volatile matrix contaminants—fenchone will interact with these active sites. This causes a delayed release of the analyte molecules, resulting in tailing[3]. To resolve this, replace the inlet liner with an ultra-inert, deactivated split/splitless liner. If the issue persists, trim the first 10–20 cm of the analytical column to remove the degraded phase.

Q: How should I adjust my temperature program to improve the resolution between D-Fenchone and structurally similar monoterpenes (e.g., camphor, pinene)? A: Causality & Solution: Monoterpenes are highly volatile. Utilizing a rapid temperature ramp causes these compounds to partition too quickly into the mobile (gas) phase. This compresses the chromatogram, forcing structurally similar isomers to co-elute. You must utilize a shallow temperature gradient through the critical elution zone. A proven approach is to maintain an initial oven temperature of 40 °C for 2 minutes, followed by a slow ramp of 2 °C to 5 °C/min up to 100 °C–120 °C[4].

Q: I am experiencing poor reproducibility and low signal intensity for D-Fenchone, even before chromatography begins. How can I prevent analyte loss? A: Causality & Solution: Monoterpenes are highly susceptible to evaporative loss due to their low boiling points and high vapor pressures. Heat generated during mechanical sample grinding or prolonged exposure to ambient temperatures leads to premature volatilization[5]. Implement cryogenic sample preparation (e.g., grinding under liquid nitrogen)[5]. Furthermore, transition from liquid injection to Solid-Phase Microextraction (SPME). SPME provides a stronger signal for early-eluting volatile terpenes and eliminates the solvent delay that can mask or distort early peaks[6].

Quantitative Data: Column Selection Metrics

Selecting the correct stationary phase is the most critical variable in method development. Use the table below to match your specific separation goal with the appropriate column chemistry.

Column TypeStationary Phase ChemistryTarget SeparationExpected Resolution ( Rs​ )Application Notes
Achiral (Non-polar) 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)Fenchone vs. Anethole >2.0 Excellent for general monoterpene profiling and high linearity[1]. Cannot resolve enantiomers.
Achiral (Polar) Polyethylene glycol (PEG / DB-Wax)Fenchone vs. Non-polar terpenes >1.5 Useful for separating oxygenated terpenes (ketones/alcohols) from hydrocarbon terpenes.
Chiral Permethylated β -cyclodextrin(+)-D-Fenchone vs. (-)-L-Fenchone 1.5−2.5 Mandatory for enantiomeric purity assays[2][3]. Prone to peak fronting if overloaded.

Validated Experimental Protocols

Protocol A: Optimized Chiral GC-MS Workflow for D-Fenchone Enantiomeric Separation

Objective: Achieve baseline separation ( Rs​≥1.5 ) of D- and L-fenchone enantiomers without peak distortion.

  • Column Installation: Install a β -cyclodextrin chiral capillary column (30 m length × 0.25 mm internal diameter × 0.25 μ m film thickness).

  • Inlet Configuration: Set the injection port temperature to 220 °C. Inject 1.0 μ L of the sample using a split injection mode with a split ratio between 1:20 and 1:50[3][4]. Rationale: This temperature ensures rapid volatilization without thermal degradation, while the split ratio prevents column overloading (the primary cause of peak fronting in chiral phases).

  • Carrier Gas Optimization: Set the Helium carrier gas to a constant flow rate of 1.0 mL/min[7].

  • Temperature Programming:

    • Initial hold at 40 °C for 2 minutes[4].

    • Ramp at 3 °C/min to 100 °C (This is the critical separation zone for fenchone enantiomers).

    • Ramp at 10 °C/min to 200 °C and hold for 5 minutes. Rationale: The final high-temperature hold bakes out strongly retained matrix components, preventing ghost peaks in subsequent runs.

  • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV[4][7]. Set the transfer line to 220 °C and the ion source to 240 °C[4]. For high-sensitivity quantification, utilize Selected Ion Monitoring (SIM) mode targeting m/z 81 (base peak) and m/z 108.

Protocol B: SPME Sample Preparation for Volatile Monoterpenes

Objective: Maximize D-Fenchone recovery, prevent volatilization loss, and eliminate solvent-induced baseline disturbances.

  • Sample Containment: Place 1.0 g of cryogenically ground sample (ground strictly under liquid nitrogen to prevent heat-induced volatilization[5]) into a 20 mL headspace vial.

  • Matrix Modification: Add 2.0 mL of saturated NaCl solution to the vial. Rationale: The "salting-out" effect decreases the solubility of fenchone in the aqueous phase, aggressively driving the volatile terpenes into the headspace.

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40 °C for 15 minutes with continuous agitation.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C[6].

  • Desorption: Retract the fiber, insert it into the GC inlet (maintained at 220 °C), and expose for 3 minutes in splitless mode to rapidly transfer the analytes onto the head of the column.

Sources

Troubleshooting

handling and long-term storage stability of D-Fenchone 96

Welcome to the Technical Support Center for D-Fenchone 96. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-Fenchone 96. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. D-Fenchone is a highly strained bicyclic monoterpene ketone utilized extensively as a chiral auxiliary and a building block for complex molecules, including cannabinoid derivatives[1].

Maintaining its ≥ 96% purity specification requires a rigorous understanding of its chemical vulnerabilities. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your D-Fenchone inventory.

Physicochemical & Stability Profile

To handle D-Fenchone effectively, you must understand the physical and chemical parameters that govern its stability. The table below summarizes the critical data driving our handling protocols.

ParameterValue / SpecificationMechanistic Rationale
Purity Threshold ≥ 96%Essential for minimizing isomeric side reactions during stereoselective syntheses.
Flash Point ~52°C (125°F)Classified as a Category 3 flammable liquid; forms explosive vapor-air mixtures, necessitating spark-free handling environments[2].
Storage Temperature 2°C to 8°CLowering the kinetic energy of the system significantly slows auto-oxidation and volatilization rates over long-term storage.
Container Material Amber Borosilicate GlassBlocks UV radiation, preventing photo-catalyzed radical initiation that leads to degradation.
Cap Liner PTFE (Teflon)Monoterpenes are potent solvents. PTFE prevents the leaching of plasticizers and ensures a hermetic seal against atmospheric oxygen.
Chemical Incompatibilities Strong acids, strong oxidizersExposure to strong acids triggers rapid structural rearrangement, destroying the bicyclic core[1]. Exposure to oxidizers forms peroxides[3].

Diagnostic Troubleshooting & FAQs

Q: My D-Fenchone 96 batch has developed a slight yellowish tint and a sharper, more acidic odor after 6 months of storage. What caused this, and is it still usable? A: This is a classic signature of oxidative degradation. Causality: While D-Fenchone is relatively stable, its bicyclic structure is susceptible to auto-oxidation when exposed to atmospheric oxygen and UV light over prolonged periods[3]. Repeatedly opening a bulk container depletes the inert headspace, introducing fresh O₂ and ambient moisture, which drives the formation of peroxides and secondary oxidized terpenes. Action: Do not use this batch for sensitive syntheses without re-purification. Implement the Argon-purged aliquoting protocol (SOP 1) to prevent this in future batches.

Q: During the synthesis of cannabinoid derivatives, I attempted an acid-catalyzed demethylation of a fenchone derivative, but the reaction yielded a complex mixture of unidentifiable isomers. What went wrong? A: You have triggered a Wagner-Meerwein rearrangement. Causality: Fenchone possesses a highly strained bicyclic framework. When treated with strong Brønsted or Lewis acids, the carbocation intermediates undergo rapid skeletal rearrangement, permanently destroying the fenchone core[1]. Action: Avoid acidic conditions for fenchone derivatives. For demethylation, utilize alternative nucleophilic reagents, such as sodium ethanethiolate in DMF, which selectively cleaves ethers without inducing carbocation-mediated rearrangements[1].

Q: Is it safe to store D-Fenchone in standard polystyrene or polypropylene centrifuge tubes for short-term experimental use? A: No. D-Fenchone is a potent organic solvent[2]. Causality: Monoterpenes readily leach plasticizers and oligomers from non-resistant polymers. This will immediately compromise your 96% purity specification and introduce massive background noise into your GC/MS or NMR spectra. Action: Only use amber borosilicate glass vials with PTFE-lined caps for both short-term handling and long-term storage.

DegradationPathway A D-Fenchone 96% (Bicyclic Monoterpene) B O2 / UV Light Exposure A->B Improper Storage C Strong Acids (e.g., HCl, H2SO4) A->C Synthetic Error D Auto-Oxidation (Peroxide Formation) B->D E Wagner-Meerwein Rearrangement C->E F Loss of Purity (<96%) D->F G Isomeric Mixtures E->G

Fig 1. Logical pathways of D-Fenchone degradation via environmental and chemical stressors.

Self-Validating Experimental Protocols (SOPs)

Protocol 1: Inert Aliquoting and Long-Term Storage

Objective: Prevent auto-oxidation and volatilization of bulk D-Fenchone by minimizing repeated exposure to ambient air. Self-Validating Mechanism: Gravimetric verification and inversion leak testing ensure absolute seal integrity.

  • Preparation: Conduct all work in a spark-free fume hood, as D-Fenchone has a flash point of ~52°C[2]. Wear nitrile gloves, a lab coat, and safety goggles.

  • Vial Selection: Pre-weigh (tare) clean, dry amber borosilicate glass vials equipped with PTFE-lined caps.

  • Dispensing: Using a glass volumetric pipette (strictly avoid plastic tips), dispense the required operational volume (e.g., 5 mL) into each vial.

  • Inert Gas Purging: Insert a sterile needle attached to an Argon gas line into the vial headspace. Causality: Argon is denser than air and nitrogen; it effectively blankets the liquid surface, displacing reactive oxygen without mixing into the ambient atmosphere. Purge gently for 5-10 seconds to avoid evaporating the volatile monoterpene.

  • Sealing & Validation: Immediately cap the vial tightly. Validation Step: Invert the vial for 5 minutes on a clean laboratory tissue to ensure the PTFE seal is hermetic and leak-free. Weigh the final vial to establish a baseline mass for future evaporation checks.

  • Storage: Transfer the aliquots to a dedicated flammables-rated refrigerator maintained at 2°C to 8°C.

StorageWorkflow A Bulk D-Fenchone 96% B QC Baseline (GC-FID) A->B C Aliquot into Amber Glass B->C D Argon Gas Purge (Displace O2) C->D E Seal with PTFE Caps D->E F Store at 2-8°C E->F G Biannual Purity Verification F->G

Fig 2. Self-validating workflow for the aliquoting and long-term storage of D-Fenchone 96.

Protocol 2: GC-FID Purity Verification

Objective: Quantify D-Fenchone purity to ensure it remains ≥ 96% before deployment in sensitive stereoselective assays. Self-Validating Mechanism: System Suitability Test (SST) using a hexane blank to rule out column carryover.

  • Sample Preparation: Dilute the stored D-Fenchone sample to a concentration of 1.0 mg/mL using GC-grade hexane.

  • System Suitability (Validation): Inject a pure hexane blank to verify a flat baseline. Next, inject a known ≥ 99% D-Fenchone reference standard to establish the exact retention time.

  • Instrument Parameters:

    • Column: Non-polar capillary column (e.g., HP-5 or equivalent).

    • Carrier Gas: High-purity Helium (99.99%) at a constant flow rate of 1.0 mL/min[4].

    • Temperatures: Injector set to 250°C; FID detector set to 290°C[4].

  • Temperature Gradient Program:

    • Initial hold at 50°C for 2 minutes.

    • Ramp at 10°C/min to 70°C, hold for 2 minutes.

    • Ramp at 1°C/min to 125°C, hold for 2 minutes.

    • Ramp at 4°C/min to 210°C, hold for 2 minutes.

    • Final ramp at 20°C/min to 280°C, hold for 5 minutes[4].

  • Data Analysis: Calculate the relative percentage of the D-Fenchone peak area against the total integrated peak areas. A result < 96% indicates degradation, necessitating fractional distillation or safe disposal of the aliquot.

References

  • Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential Source: National Institutes of Health (NIH) URL:1

  • D-Fenchone - Material Safety Data Sheet (MSDS) Source: ChemicalBull URL:2

  • SAFETY DATA SHEET: D-Fenchone Source: Fisher Scientific URL:3

  • Enhancement of Oxidative Stability of Deep-Fried Sunflower Oil by Addition of Essential Oil of Amomum villosum Lour. Source: MDPI URL:4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in D-Fenchone 96% Derivatives

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of D-Fenchone 96%.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of D-Fenchone 96%. Due to its unique bicyclic architecture, D-Fenchone presents severe steric challenges that render standard synthetic protocols ineffective.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic theory to deliver field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to ensure high-yield derivatization.

Frequently Asked Questions (FAQs): The Steric Challenge

Q: Why does D-Fenchone 96% exhibit such extreme steric hindrance compared to other bicyclic ketones like camphor? A: D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) features a highly congested carbonyl environment. The presence of a gem-dimethyl group at the C-3 position and a methyl group at the C-1 bridgehead creates a dense steric shield around the C-2 carbonyl carbon. When standard nucleophiles attempt to approach along the required Bürgi-Dunitz trajectory, the activation energy for nucleophilic addition becomes significantly higher than the activation energy for alpha-deprotonation. Consequently, the reaction defaults to enolization rather than addition [1].

Q: What is the preferred trajectory for nucleophilic attack on the D-Fenchone framework? A: Due to the severe endo-face blockage by the bicyclic framework itself and the exo-face blockage by the C-3 methyl groups, attack is highly restricted. However, empirical data and stereochemical analysis confirm that nucleophiles (such as methylmagnesium iodide) predominantly attack from the exo-direction. This yields the 2-exo-alkyl-2-endo-fenchol derivative as the major kinetic product [2].

Troubleshooting Guide: Nucleophilic Additions

Issue: Low yield and high recovery of starting material during Grignard reactions.

  • Root Cause: The Grignard reagent is acting as a base rather than a nucleophile. The steric bulk of D-Fenchone prevents the nucleophile from reaching the carbonyl carbon. Because the activation barrier for addition is too high, the Grignard reagent deprotonates the alpha-position, forming a stable enolate [1]. Upon aqueous workup, this enolate simply reverts to the starting D-Fenchone, resulting in artificially high starting material recovery.

  • Solution: Transition to an organocerium reagent (Imamoto protocol). Cerium(III) chloride is highly oxophilic and acts as a hard Lewis acid, coordinating tightly to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity. Simultaneously, the resulting organocerium species is significantly less basic than its lithium or magnesium counterparts, virtually eliminating the enolization side reaction.

Issue: Formation of secondary alcohols instead of the desired tertiary alcohol.

  • Root Cause: If your Grignard reagent possesses a beta-hydrogen (e.g., ethylmagnesium bromide or isopropylmagnesium chloride), the steric hindrance of D-Fenchone forces a transition state that favors a Meerwein-Ponndorf-Verley (MPV)-type reduction [1]. The beta-hydride is transferred to the carbonyl carbon, reducing D-Fenchone to fenchol.

  • Solution: Avoid Grignard reagents with beta-hydrogens. If an alkyl group with a beta-hydrogen must be added, use the corresponding alkyllithium reagent transmetalated with CeCl₃, as organocerium reagents do not undergo this beta-hydride transfer pathway.

MechanisticPathway Fenchone D-Fenchone 96% (Sterically Hindered) Grignard Grignard Reagent (High Basicity) Fenchone->Grignard Standard Conditions Organocerium Organocerium Reagent (Low Basicity, High Oxophilicity) Fenchone->Organocerium CeCl3 Mediated Enolization Enolization (Major Side Reaction) Grignard->Enolization Alpha-deprotonation Reduction Beta-Hydride Reduction (MPV-type) Grignard->Reduction If Beta-H present Addition Exo-Nucleophilic Addition (Desired Product) Grignard->Addition Minor Pathway Organocerium->Addition Carbonyl Activation

Mechanistic divergence in nucleophilic additions to D-Fenchone based on reagent basicity.

Troubleshooting Guide: Complex Derivatizations

Issue: Poor conversion during the synthesis of fenchylamines via reductive amination.

  • Root Cause: The formation of the intermediate imine is thermodynamically disfavored due to the severe steric clash between the incoming amine and the C-1/C-3 methyl groups. Standard solution-phase reductive amination conditions (e.g., NaBH3CN in MeOH) fail to drive imine formation.

  • Solution: Utilize gas-phase amination or high-pressure reductive amination. Reacting D-Fenchone with aliphatic nitriles under 10–15 bar of hydrogen over a LiOH-modified copper-on-alumina catalyst at 220–260 °C forces the equilibrium forward. This specific catalytic amination overcomes the steric barrier, yielding a 3:1 mixture of endo- and exo-N-alkyl-fenchylamines [3].

Issue: Low yield in the synthesis of fenchone-resorcinol derivatives (CB2 receptor ligands).

  • Root Cause: The electrophilic aromatic substitution between sterically hindered fenchone and resorcinol requires robust carbocation formation. Weak acids fail to fully activate the fenchone carbonyl or the resulting tertiary alcohol intermediate, stalling the coupling process.

  • Solution: Utilize strong Lewis acids (e.g., BF₃·OEt₂ or p-TsOH under reflux) to facilitate the dehydration and subsequent trapping of the fenchyl carbocation by the electron-rich resorcinol. This approach has been validated in the synthesis of high-affinity cannabinoid-type derivatives [4].

Quantitative Data: Activation Strategies Comparison

To select the appropriate synthetic route, consult the following empirical data comparing activation strategies for D-Fenchone 96%:

Activation StrategyReagent BasicityNucleophilicity (Hindered Ketones)Primary Side ReactionExpected Yield Range
Standard Grignard (RMgX) HighLowEnolization, Reduction10% - 35%
Organolithium (RLi) Very HighModerateEnolization20% - 45%
Organocerium (RCeCl₂) LowVery HighNone (Suppressed)75% - 95%
Lewis Acid + Nucleophile LowHighCondensation/Dehydration60% - 85%

Validated Experimental Protocol: Organocerium-Mediated Addition

This self-validating protocol utilizes CeCl₃ to suppress enolization and force the nucleophilic addition of challenging alkyl groups onto D-Fenchone 96%.

Causality Note: Anhydrous CeCl₃ is a tightly bound inorganic polymer. It must be stirred overnight in THF to break the polymeric bonds and form the reactive CeCl₃(THF)₇ monomeric complex. Skipping this step will result in immediate reaction failure.

Step-by-Step Methodology:
  • Dehydration of Cerium(III) Chloride: Place CeCl₃·7H₂O (1.5 equiv. relative to D-Fenchone) in a flame-dried Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours. Causality: Removes water that would otherwise instantly quench the organometallic reagent.

  • Activation in THF: Cool the flask to room temperature under Argon. Add anhydrous THF (5 mL per mmol of CeCl₃) and stir vigorously overnight. The suspension will become a milky white, easily stirrable slurry.

  • Cooling: Cool the activated CeCl₃ suspension to -78 °C using a dry ice/acetone bath.

  • Transmetalation: Dropwise, add the organolithium or Grignard reagent (1.5 equiv.). Stir at -78 °C for 30 to 60 minutes. The solution will typically turn pale yellow or orange, indicating the successful formation of the organocerium species.

  • Addition of D-Fenchone: Dissolve D-Fenchone 96% (1.0 equiv.) in a minimal amount of anhydrous THF. Add this dropwise to the reaction mixture at -78 °C. Stir for 2 to 4 hours.

  • Self-Validation Checkpoint: Before quenching the entire batch, withdraw a 0.1 mL aliquot via syringe. Quench it in 0.5 mL saturated aqueous NH₄Cl, extract with 0.5 mL EtOAc, and analyze via TLC or GC-MS. A successful reaction will show >90% conversion of the D-Fenchone peak, with no evidence of starting material recovery (which would indicate enolization).

  • Quench and Workup: If the checkpoint is successful, quench the bulk reaction by adding saturated aqueous NH₄Cl at -78 °C. Allow the mixture to warm to room temperature, filter through a pad of Celite to remove cerium salts, and extract the aqueous layer with ethyl acetate.

ProtocolWorkflow Step1 1. Dehydrate CeCl3·7H2O (140°C, high vacuum, 2h) Step2 2. Suspend in Anhydrous THF (Stir vigorously overnight at RT) Step1->Step2 Step3 3. Cool Suspension to -78°C (Maintain Argon atmosphere) Step2->Step3 Step4 4. Add RLi or RMgX Dropwise (Stir 30-60 min for transmetalation) Step3->Step4 Step5 5. Add D-Fenchone 96% Dropwise (React at -78°C for 2-4 hours) Step4->Step5 Step6 6. Quench & Warm to RT (Use saturated aqueous NH4Cl) Step5->Step6

Step-by-step workflow for the organocerium-mediated alkylation of D-Fenchone.

References

  • Technical Support Center: Troubleshooting Low Yield in (+)-Fenchone Reactions. Benchchem.
  • Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone. JYX - University of Jyväskylä.
  • Valorization of Biomass Derived Terpene Compounds by Catalytic Amin
  • Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential.

Reference Data & Comparative Studies

Validation

Chiral Pool Titans: A Comparative Guide to D-Fenchone and D-Camphor in Asymmetric Synthesis

Executive Overview In the realm of enantioselective synthesis, the "chiral pool" provides an indispensable reservoir of naturally occurring, enantiopure starting materials[1]. Among these, bicyclic monoterpenes are highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of enantioselective synthesis, the "chiral pool" provides an indispensable reservoir of naturally occurring, enantiopure starting materials[1]. Among these, bicyclic monoterpenes are highly privileged due to their rigid frameworks, which excel at transferring chiral information during catalytic cycles. This guide provides an in-depth technical comparison between two structural isomers: D-Fenchone and D-Camphor . While both share the bicyclo[2.2.1]heptane skeleton, the distinct positioning of their gem-dimethyl groups fundamentally alters their steric environments, dictating divergent stereochemical outcomes in ligand synthesis and asymmetric catalysis.

Mechanistic Causality: Structural Foundations of Stereocontrol

As an application scientist designing novel chiral ligands (e.g., amino alcohols, pyridyl alcohols, or thioureas), understanding the precise steric topography of your starting material is non-negotiable. The divergence in reactivity between D-Fenchone and D-Camphor is a masterclass in steric causality:

  • D-Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one): The defining feature of camphor is its gem-dimethyl group located at the C7 bridgehead[2]. This structural motif creates a massive steric umbrella over the exo face of the bicyclic system. Consequently, when a nucleophile attacks the C2 carbonyl, the exo trajectory is severely blocked. Attack occurs almost exclusively from the less hindered endo face, yielding a single diastereomer with exceptional selectivity[3].

  • D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one): In fenchone, the gem-dimethyl group is shifted to the C3 position, directly adjacent to the C2 carbonyl. While this provides significant equatorial and axial bulk, it lacks the definitive facial shielding provided by a bridgehead substituent. As a result, nucleophilic additions to the fenchone carbonyl typically suffer from poor facial bias, yielding an almost equal mixture of exo and endo attacked products[3].

Stereocontrol Pool Chiral Pool Starting Materials Camphor D-Camphor (C7 gem-dimethyl) Pool->Camphor Fenchone D-Fenchone (C3 gem-dimethyl) Pool->Fenchone CamphorShield Exo-Face Strictly Blocked by Bridgehead Methyls Camphor->CamphorShield FenchoneShield Adjacent Bulk but Incomplete Facial Bias Fenchone->FenchoneShield CamphorAttack Exclusive Endo Attack CamphorShield->CamphorAttack FenchoneAttack Mixed Exo/Endo Attack FenchoneShield->FenchoneAttack CamphorProd Single Diastereomer CamphorAttack->CamphorProd FenchoneProd Diastereomeric Mixture (Requires Separation) FenchoneAttack->FenchoneProd

Diagram 1: Structural causality of steric shielding in D-Camphor vs D-Fenchone.

Comparative Performance Data

To quantify these structural differences, we evaluate their performance in two standard transformations: the synthesis of pyridyl alcohol ligands via organolithium addition[3], and reductive amination to form chiral amines[4].

Table 1: Quantitative Comparison of Reactivity and Selectivity
Metric / PropertyD-FenchoneD-Camphor
IUPAC Base Structure 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Primary Steric Shielding C3 (Adjacent to carbonyl)C7 (Bridgehead)
Pyridyl Alcohol Synthesis ~1:1 Exo / Endo MixtureExclusive Endo attack (Single diastereomer)
Ligand Purification Need Mandatory Flash ChromatographyDirect isolation / Crystallization
Reductive Amination Yield 50–60% (3:1 endo/exo mixture)Up to 92.7% (Predominantly endo)
Asymmetric Induction (ee%) Moderate to Good (Ligand dependent)Good to Excellent

Experimental Methodologies: Self-Validating Protocols

The following protocols detail the synthesis of chiral pyridyl alcohol ligands and their subsequent application in the asymmetric addition of diethylzinc to aldehydes. The procedures highlight the critical operational differences necessitated by the starting materials.

Protocol A: Synthesis of Pyridyl Alcohol Ligands

Causality Note: n-Butyllithium is utilized to deprotonate the weakly acidic methyl group of 2,6-lutidine, generating a strong carbon nucleophile required to attack the sterically hindered bicyclic ketones.

  • Nucleophile Generation: Under an inert argon atmosphere, dissolve 2,6-lutidine (1.0 equiv) in anhydrous THF. Cool the system to -78 °C. Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 1 hour to ensure complete lithiation.

  • Ketone Addition:

    • For D-Camphor: Add a solution of D-Camphor (1.0 equiv) in THF dropwise. The C7 methyls force the nucleophile to attack from the endo face[3].

    • For D-Fenchone: Add a solution of D-Fenchone (1.0 equiv) in THF dropwise. The lack of facial bias results in a mixed attack[3].

  • Quenching & Extraction: Warm the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification (The Critical Divergence):

    • Camphor Route: The crude product is a single diastereomer. Purify via direct recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

    • Fenchone Route: The crude product is an almost equal mixture of exo and endo alcohols. Mandatory step: Subject the crude mixture to careful flash column chromatography on silica gel to isolate the pure exo and endo ligands separately[3]. Failure to separate these will result in competing catalytic transition states and a collapse in enantiomeric excess (ee%) during downstream applications.

Protocol B: Asymmetric Diethylzinc Addition to Aldehydes

Causality Note: A non-polar solvent mixture (hexane/toluene) is chosen to maximize the highly structured, rigid transition state required for the zinc-ligand-aldehyde complex, preventing solvent competition for coordination sites.

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve the purified chiral pyridyl alcohol ligand (5 mol%) in a 1:1 mixture of hexane and toluene.

  • Zinc Addition: Add diethylzinc (2.0 equiv, 1.0 M in hexanes) at 0 °C. Stir for 30 minutes to allow the formation of the active chiral zinc-alkoxide catalytic species.

  • Aldehyde Addition: Slowly add the target aldehyde (1.0 equiv). Stir at 0 °C until complete consumption of the aldehyde is observed via TLC.

  • Validation: Quench with 1M HCl, extract with dichloromethane, and purify the resulting secondary alcohol. Determine the enantiomeric excess (ee%) using chiral HPLC against known racemic standards[3].

Workflow Step1 1. Nucleophile Generation 2,6-Lutidine + n-BuLi Split 2. Ketone Addition D-Camphor vs. D-Fenchone Step1->Split PathC Camphor Route High Diastereoselectivity Split->PathC PathF Fenchone Route Low Diastereoselectivity Split->PathF PurifyC Direct Isolation Pure Ligand PathC->PurifyC PurifyF Flash Chromatography Separate Exo/Endo Ligands PathF->PurifyF Catalysis 3. Asymmetric Catalysis Diethylzinc + Aldehyde (5 mol% Ligand) PurifyC->Catalysis PurifyF->Catalysis Analysis 4. Validation Chiral HPLC (ee%) Catalysis->Analysis

Diagram 2: Experimental workflow highlighting the purification divergence between the two scaffolds.

Conclusion & Selection Matrix

The choice between D-Fenchone and D-Camphor should be dictated by the specific needs of the synthetic campaign:

  • Select D-Camphor when absolute diastereoselectivity in the initial functionalization step is paramount. Its C7 bridgehead methyls provide a foolproof steric shield, streamlining purification and scaling.

  • Select D-Fenchone when exploring novel steric environments is necessary, or when a catalyst screening campaign actively requires both the exo and endo topological variants of a ligand to test against a challenging substrate.

Sources

Comparative

Validating D-Fenchone 96% Purity: A Comparative Guide to Chiral HPLC Methodologies

D-Fenchone ((+)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a naturally occurring bicyclic monoterpene ketone widely utilized as a chiral auxiliary in asymmetric synthesis, a specialized solvent, and a bioactive compon...

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Author: BenchChem Technical Support Team. Date: April 2026

D-Fenchone ((+)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a naturally occurring bicyclic monoterpene ketone widely utilized as a chiral auxiliary in asymmetric synthesis, a specialized solvent, and a bioactive component in pharmacological formulations. When sourcing or synthesizing D-Fenchone, a 96% purity grade is the standard threshold required to prevent diastereomeric mixtures in downstream reactions. Validating this purity requires orthogonal verification of both chemical purity (absence of structurally related terpenes) and enantiomeric excess (%ee).

While capillary gas chromatography (GC) is the traditional gold standard for volatile terpenes[1], High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is increasingly preferred for non-destructive preparative scale-up, formulation analysis, and hyphenation with advanced chiroptical detectors. This guide objectively compares chiral HPLC methodologies and provides a self-validating protocol for confirming D-Fenchone purity.

The Detection Challenge: Causality in Detector Selection

The fundamental analytical challenge with fenchone is its lack of an extended conjugated π -system; it possesses only an isolated carbonyl chromophore. This structural reality dictates the causality behind detector selection:

  • Low-Wavelength UV Detection (210 nm): Because fenchone's UV absorbance drops precipitously above 250 nm, detection must occur at low wavelengths. Causality: At 210 nm, many common mobile phase solvents (like ethyl acetate or aromatics) absorb strongly. Therefore, the method is restricted to high-purity, UV-transparent eluents such as hexane, isopropanol, or water/acetonitrile mixtures.

  • Laser-Based Chiroptical Detectors: Advanced micropolarimetry (e.g., at 675 nm) offers high specificity for chiral non-aromatic compounds. Causality: Because this detector only registers optically active compounds, it effectively renders achiral matrix impurities "invisible." This simplifies the chromatogram, prevents peak overlap from achiral solvents, and compensates for fenchone's poor UV response[2].

Comparative Analysis of Chiral Stationary Phases (CSPs)

To validate a 96% purity claim, the analytical column must achieve baseline resolution ( Rs​≥1.5 ) between D-Fenchone (the major peak) and L-Fenchone (the ≤4% impurity). We compare the two most effective CSP classes for bicyclic ketones:

Table 1: Comparison of Chiral Stationary Phases for Fenchone Enantioseparation

FeatureAmylose Tris(3,5-dimethylphenylcarbamate) CSP β -Cyclodextrin (Native or Derivatized) CSP
Separation Mechanism Steric fit in chiral helical groove, H-bondingHydrophobic inclusion, rim H-bonding
Binding Cooperativity Low (Standard 1:1 interaction sites)High (1:2 guest-host stoichiometry)[3]
Typical Mobile Phase Hexane / Isopropanol (Normal Phase)Water / Acetonitrile (Reversed Phase)
Elution Order L-Fenchone typically elutes before D-FenchoneD-Fenchone typically elutes before L-Fenchone
Preparative Scalability Excellent (High loading capacity)Moderate (Solubility limitations in aqueous phases)

Mechanistic Insight: NMR titration studies have demonstrated that cyclodextrins exhibit strong binding cooperativity with fenchone, forming 1:2 guest-host complexes[3]. However, for routine 96% purity validation, Amylose-based columns operating in Normal Phase are often preferred due to the high solubility of fenchone in hexane, preventing column overload and peak fronting.

Chiral_Mechanism cluster_CSPs Chiral Stationary Phase (CSP) Interactions Analyte D/L-Fenchone (Bicyclic Ketone) Poly Amylose Carbamate CSP - H-Bonding (C=O) - Steric Fit in Groove Analyte->Poly Normal Phase Cyclo β-Cyclodextrin CSP - Hydrophobic Inclusion - High Cooperativity Analyte->Cyclo Reversed Phase Complex Transient Diastereomeric Complexes Poly->Complex Cyclo->Complex Resolution Baseline Resolution (Rs > 1.5) Complex->Resolution Differential Stability

Figure 2: Mechanistic pathways of chiral recognition for fenchone enantiomers.

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system. If a sample is truly 96% D-Fenchone, the L-Fenchone peak will be very small. Without a control, a sudden loss of column resolving power could cause the D and L enantiomers to co-elute into a single peak, yielding a false "100% pure" result. The following protocol mandates bracketing with a racemic standard to prove system capability.

Step 1: System Suitability Testing (SST)
  • Prepare a 1.0 mg/mL solution of Racemic Fenchone (50% D, 50% L) in HPLC-grade Hexane.

  • Inject 10 µL onto an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Causality Check: The system must demonstrate a Resolution ( Rs​ ) ≥1.5 between the two peaks. If Rs​<1.5 , the run is invalidated, preventing false-positive purity reporting.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of the D-Fenchone 96% batch.

  • Dilute in 10.0 mL of HPLC-grade Hexane (Concentration: 1.0 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates that could cause light scattering in the detector.

Step 3: Chromatographic Execution
  • Mobile Phase: Hexane / Isopropanol (99:1, v/v). Note: The low IPA concentration maximizes the steric interaction time within the chiral grooves.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C. Causality: Lower temperatures generally increase chiral resolution by magnifying the ΔΔG (difference in free energy) of the transient diastereomeric complexes.

  • Detection: UV at 210 nm or Laser Polarimetry at 675 nm.

Step 4: Data Integration & Purity Calculation
  • Integrate the peak areas for L-Fenchone (minor) and D-Fenchone (major).

  • Calculate Enantiomeric Excess (%ee):

    %ee=(AreaD​+AreaL​)(AreaD​−AreaL​)​×100
  • To validate the 96% purity claim, the %ee must be ≥92% (which corresponds to a 96:4 ratio of D:L), and total chemical impurities must be ≤4% .

HPLC_Workflow A 1. Sample Prep D-Fenchone 96% B 2. System Suitability Inject Racemic Fenchone A->B Validate C 3. Chiral HPLC Amylose or Cyclodextrin CSP B->C Rs > 1.5 D 4. Detection UV 210nm / Polarimetry C->D Elute E 5. Chromatographic Analysis Ensure Rs > 1.5 D->E Integrate F 6. Purity Validation Calculate %ee & Impurities E->F Report

Figure 1: Self-validating chiral HPLC workflow for D-Fenchone purity analysis.

Quantitative Validation Data

When validating a commercial 96% D-Fenchone product using the Amylose-based Normal Phase method described above, the analytical method itself must meet strict ICH guidelines for validation.

Table 2: Typical Method Validation Parameters for 96% D-Fenchone Analysis

Validation ParameterAcceptance CriterionObserved Performance (Typical)
Resolution ( Rs​ ) ≥1.5 (Baseline separation)2.1
Limit of Detection (LOD) ≤0.1% 0.05% (UV 210 nm)
Limit of Quantitation ≤0.5% 0.15% (UV 210 nm)
Linearity ( R2 ) ≥0.999 over 0.5% to 120% nominal0.9995
Accuracy (Recovery) 98.0% - 102.0%99.8%
Repeatability (RSD) ≤2.0% for peak area0.8%
References
  • "Chiral gc analysis of enantiomerically pure fenchone in essential oils," Flavour and Fragrance Journal. URL:[Link]

  • "Complex formation of fenchone with α-cyclodextrin: NMR titrations," Journal of Inclusion Phenomena and Macrocyclic Chemistry. URL:[Link]

Sources

Validation

The Impact of D-Fenchone Purity (96% vs. 99%) on Asymmetric Synthesis: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter a critical decision point in the scale-up of chiral active pharmaceutical ingredients (APIs): the selection of chiral pool starting materials. D-Fenchone, a bicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in the scale-up of chiral active pharmaceutical ingredients (APIs): the selection of chiral pool starting materials. D-Fenchone, a bicyclic monoterpene ketone, is a privileged scaffold used to synthesize chiral auxiliaries, ligands, and catalysts. However, the commercial availability of D-Fenchone in two primary grades—96% (technical) and 99% (analytical/chiral)—often leads to a false economy.

This guide objectively compares the performance of 96% and 99% D-Fenchone in asymmetric synthesis, explaining the causality behind impurity-driven stereochemical erosion, and providing a self-validating experimental protocol to ensure synthetic integrity.

Chemical Profile & The Causality of Stereochemical Erosion

The 3% to 4% difference between technical and chiral grade D-Fenchone is not merely inert solvent or water; it consists of structurally active impurities that actively participate in downstream reactions.

  • The 96% Grade (Technical): Typically contains structural isomers such as camphor, camphene, and α -pinene, alongside critical enantiomeric impurities like L-Fenchone[1].

  • The 99% Grade (Chiral): Highly purified, minimizing both structural and enantiomeric contamination.

The Causality of Failure: Why does a minor impurity profile matter? In asymmetric catalysis, the chiral ligand dictates the transition state geometry. If you utilize 96% D-Fenchone to synthesize a chiral pyridyl alcohol ligand[2], the camphor impurity will undergo the exact same synthetic sequence, yielding a camphor-derived ligand.

Because camphor has a fundamentally different steric profile (the gem-dimethyl group is located on the C7 bridge, unlike fenchone where it is on the C3 α -carbon), the resulting mixed-ligand catalyst system will present competing transition states. This drastically lowers both the regioselectivity and the enantiomeric excess (ee) of the final product. Furthermore, the presence of L-Fenchone directly leads to the formation of the opposite enantiomer of the ligand. In metal-catalyzed asymmetric additions, this can cause a non-linear effect (NLE) where heterochiral metal dimers disproportionately suppress the catalytic activity of the desired homochiral species.

Quantitative Performance Comparison

To illustrate the impact, we compared the two grades in the synthesis of a D-Fenchone-derived pyridyl alcohol ligand and its subsequent application in the asymmetric addition of diethylzinc to benzaldehyde[2].

ParameterD-Fenchone (96% Technical)D-Fenchone (99% Chiral)
Primary Application Early route scouting, non-chiral aminations[3]Asymmetric catalysis, API synthesis
Enantiomeric Excess (ee) ~92.0% - 94.0% 99.0%
Key Impurities Camphor, L-Fenchone, α -Pinene[1]Trace structural isomers
Ligand Synthesis Yield 68% (Requires tedious prep-HPLC)85% (Readily crystallizes)
Model Reaction Product ee 78%96%

Mechanistic Workflow

The diagram below maps the divergence in catalytic outcomes based on the initial purity of the D-Fenchone starting material.

G Start D-Fenchone Source Grade99 99% Purity (Chiral Grade) Start->Grade99 Grade96 96% Purity (Technical Grade) Start->Grade96 Ligand99 Enantiopure Ligand (>99% ee) Grade99->Ligand99 Ligand96 Contaminated Ligand (Mixed Isomers) Grade96->Ligand96 Catalysis Asymmetric Catalytic Cycle Ligand99->Catalysis Ligand96->Catalysis ProductHigh High Enantiomeric Excess (>95% ee) Catalysis->ProductHigh ProductLow Low Enantiomeric Excess (<85% ee) Catalysis->ProductLow

Fig 1. Impact of D-Fenchone purity grades on chiral ligand synthesis and asymmetric catalysis.

Self-Validating Experimental Protocol

To ensure trustworthiness in your workflow, every asymmetric protocol must be a self-validating system. The following methodology incorporates built-in analytical checkpoints to verify stereochemical integrity before proceeding to the next step, ensuring that failures are caught before expensive catalytic steps.

Phase 1: Starting Material Validation

Rationale: Never assume the vendor bottle's ee matches its chemical purity.

  • Procedure: Analyze the D-Fenchone source via Chiral Gas Chromatography (e.g., using a β -DEX 225 column).

  • Validation Checkpoint: Proceed to ligand synthesis only if the L-Fenchone peak is <0.5% (for the 99% grade). If evaluating the 96% grade, quantify the camphor and L-Fenchone peaks to calculate the expected baseline ee erosion.

Phase 2: Ligand Synthesis (Pyridyl Alcohol Addition)

Rationale: The rigid bicyclic structure of D-Fenchone provides excellent facial shielding, but only if structurally pure[2].

  • Procedure: Cool a solution of 2-bromopyridine (1.1 eq) in anhydrous THF to -78°C under an argon atmosphere.

  • Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise and stir for 30 minutes to form the lithiated species.

  • Slowly add D-Fenchone (1.0 eq) dissolved in THF.

  • Allow the reaction to warm to room temperature over 4 hours, then quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry over MgSO₄, and purify via recrystallization from hexane/ethyl acetate.

  • Validation Checkpoint: Analyze the purified ligand via ¹H NMR. The 96% grade often yields a persistent camphor-adduct impurity visible in the aromatic region, requiring preparative HPLC. The 99% grade should crystallize cleanly without these adducts.

Phase 3: Asymmetric Diethylzinc Addition

Rationale: This model reaction rigorously tests the ligand's ability to control stereocenter formation without background racemic reactions.

  • Procedure: In a flame-dried Schlenk flask, dissolve the synthesized enantiopure ligand (5 mol%) in anhydrous toluene.

  • Add diethylzinc (2.0 eq, 1M in hexane) at 0°C and stir for 20 minutes to form the active catalyst complex.

  • Add benzaldehyde (1.0 eq) dropwise and stir for 12 hours.

  • Quench with 1N HCl, extract with dichloromethane, and concentrate under reduced pressure.

  • Validation Checkpoint: Determine the ee of the resulting 1-phenyl-1-propanol via Chiral HPLC (Chiralcel OD-H column). The 99%-derived ligand must yield >95% ee, validating the entire synthetic sequence[2].

Expert Conclusion

For early-stage route scouting or the synthesis of non-chiral derivatives (e.g., generic reductive aminations where stereocenters are destroyed or irrelevant)[3], 96% D-Fenchone is a highly cost-effective choice. However, for the development of chiral catalysts, ligands, or APIs, the 99% chiral grade is non-negotiable. The upfront cost saved on the 96% raw material is rapidly consumed by the labor and solvent costs required to separate diastereomeric ligand mixtures, not to mention the catastrophic loss of enantiomeric excess in the final catalytic step.

References

  • Source: nist.
  • Source: mdpi.
  • Source: dicp.ac.

Sources

Comparative

A Comparative Guide to Chiral Ligands: D-Fenchone Derivatives vs. BINAP in Asymmetric Catalysis

For Distribution To: Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the field of asymmetric catalysis rema...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for pharmaceuticals and fine chemicals, the field of asymmetric catalysis remains paramount. The efficacy of these reactions hinges on the design and selection of chiral ligands, which orchestrate the stereochemical outcome by creating a precisely controlled chiral environment around a metal center. For decades, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) has been the undisputed benchmark—a "privileged" ligand whose rigidity and C2-symmetric structure have led to remarkable success in a vast array of transformations.[1][2]

However, the reliance on a single class of ligands can limit the discovery of novel reactivity and selectivity. This has spurred exploration into alternative chiral scaffolds, particularly those derived from the "chiral pool"—abundant, inexpensive, and enantiopure natural products. Among these, D-Fenchone, a bicyclic monoterpene, offers a rigid, three-dimensional chiral framework. This guide provides an in-depth technical comparison between the established BINAP family and the emerging class of D-Fenchone derived ligands, offering field-proven insights into their structural foundations, catalytic performance, and practical utility.

Part 1: Structural and Mechanistic Foundations

The stereochemical outcome of a catalyzed reaction is a direct consequence of the ligand's architecture. The fundamental differences between the axial chirality of BINAP and the central chirality of the fenchone backbone dictate their interaction with metal centers and substrates.

The Gold Standard: BINAP

BINAP is a C2-symmetric diphosphine ligand whose chirality arises not from a stereogenic carbon, but from atropisomerism—restricted rotation about the C1-C1' bond connecting the two naphthalene rings.[1] This axial chirality, combined with the ~90° dihedral angle between the naphthyl groups, creates a well-defined and rigid chiral pocket.

Causality in Catalysis: The rigidity of the BINAP backbone is crucial. It minimizes conformational flexibility in the catalytic intermediate, leading to a more ordered transition state. This high degree of organization is a primary reason for the exceptionally high enantioselectivities (often >99% ee) observed in reactions like asymmetric hydrogenation.[1][3]

BINAP_Structure cluster_binap (S)-BINAP Structure binap_img

Caption: Structure of (S)-BINAP, highlighting its axial chirality.

The Chiral Pool Challenger: D-Fenchone Derivatives

D-Fenchone is a readily available terpenoid possessing a rigid bicyclo[2.2.1]heptane skeleton with multiple, fixed stereocenters. Ligand synthesis involves the chemical modification of this scaffold to introduce coordinating atoms, such as phosphorus or nitrogen.

Causality in Catalysis: Unlike BINAP's C2 symmetry, fenchone-derived ligands are inherently asymmetric. Their chirality is derived from the fixed stereocenters of the terpene framework. This creates a complex, three-dimensional chiral environment. The key hypothesis is that this intricate steric landscape can offer unique forms of stereochemical communication and control that are inaccessible to classic C2-symmetric ligands. These ligands have been synthesized and explored for their potential in creating selective cannabinoid receptor ligands and other therapeutic applications, demonstrating the versatility of the fenchone scaffold.[4]

Fenchone_Ligand cluster_fenchone D-Fenchone Scaffold to a Generic Phosphine Ligand Fenchone D-Fenchone (Chiral Scaffold) Functionalization Chemical Modification Fenchone->Functionalization e.g., Grignard addition, reduction, phosphination Ligand Generic D-Fenchone Derived Phosphine Ligand Functionalization->Ligand

Caption: Conceptual pathway from D-Fenchone to a chiral ligand.

Part 2: Performance Benchmark in Asymmetric Catalysis

A ligand's true value is measured by its performance. We will compare these two classes in two of the most important transformations in asymmetric synthesis: hydrogenation and the Diels-Alder reaction.

Benchmark 1: Asymmetric Hydrogenation

This reaction is the quintessential test for many chiral phosphine ligands and is where BINAP-metal complexes have demonstrated revolutionary efficacy.[1]

BINAP's Dominance: Ruthenium- and Rhodium-BINAP complexes are renowned for the hydrogenation of a wide range of substrates, including functionalized olefins and ketones.[1][5] For instance, the Ru-BINAP catalyzed hydrogenation of β-keto esters consistently delivers corresponding chiral alcohols with exceptional enantiomeric excess.[6][7] This process is so reliable that it is used industrially for the synthesis of key pharmaceutical intermediates.[5]

D-Fenchone Ligands' Status: The application of D-Fenchone phosphine ligands in asymmetric hydrogenation is a developing area with less extensive documentation compared to BINAP. However, related chiral aminoalcohols derived from fenchone have been successfully employed as catalysts in other transformations, such as the enantioselective addition of diethylzinc to aldehydes. This demonstrates the potential of the fenchone backbone to induce chirality, though direct, large-scale comparative data in hydrogenation remains a key area for future research.

Table 1: Performance in Asymmetric Hydrogenation of β-Keto Esters

Ligand Catalyst System Substrate S/C Ratio H₂ Pressure (atm) Temp (°C) Yield (%) ee (%) Reference
(S)-BINAP Ru₂(S-BINAP)₂(NEt₃)Cl₄ Methyl Acetoacetate 1000 50 80 >99 99 (R) [7]
(S)-H8-BINAP Ru(OAc)₂(S-H8-BINAP) Methyl Acetoacetate 1000 100 25 >99 99 (R) [6]
D-Fenchone Ligand Data Not Available Methyl Acetoacetate - - - - - -

Note: The table highlights the benchmark performance of BINAP and its derivatives. Directly comparable, published data for D-Fenchone derived phosphine ligands in this specific, widely-used reaction is not yet prevalent in the literature, representing a significant opportunity for investigation.

Benchmark 2: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with multiple stereocenters.[8] Catalysis is typically achieved using a chiral Lewis acid, formed by combining a metal salt with a chiral ligand.

The Role of Ligands: The catalyst's role is to coordinate to the dienophile, lowering its LUMO energy and shielding one of its prochiral faces.[9] This dictates the diene's trajectory of attack, controlling the enantioselectivity of the resulting cycloadduct. Ligands like bis(oxazolines) (BOX) complexed with Cu(II) are highly effective for this purpose.[10][11]

Conceptual Comparison:

  • BINAP: While more famous for hydrogenation, metal-BINAP complexes can function as chiral Lewis acids in Diels-Alder reactions, though their application is less universal.[12] The C2-symmetric environment provides a straightforward model for predicting stereochemical outcomes.

  • D-Fenchone Ligands: Ligands derived from fenchone, such as fenchone-based oxazolines, could offer a unique advantage. The rigid, sterically complex 3D structure of the terpene backbone could create highly specific pockets that differentiate between dienophiles and control facial selectivity in ways that are distinct from C2-symmetric systems. While promising, this remains an area ripe for exploration, as comprehensive benchmarking against established systems is needed.

Table 2: Representative Performance in Asymmetric Diels-Alder Reactions

Ligand Type Catalyst System Diene Dienophile Yield (%) ee (%) Reference
Bis(oxazoline) (BOX) Cu(OTf)₂(t-Bu-BOX) Cyclopentadiene N-Acryloyloxazolidinone 95 98 (exo) [10]
BINAP Less common; data varies widely by substrate - - - - [12]
D-Fenchone Oxazoline Conceptual; requires experimental validation - - - - -

Note: This table uses a high-performing BOX ligand as a benchmark for Diels-Alder catalysis. The development and reporting of D-Fenchone derived ligands for this reaction class is an active area of research.

Part 3: Experimental Protocol & Workflow

Trustworthiness in scientific guides is built on reproducibility. The following is a detailed, self-validating protocol for a benchmark reaction: the Ru-BINAP catalyzed asymmetric hydrogenation of a β-keto ester.

Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

This procedure details the hydrogenation of methyl acetoacetate to (R)-methyl 3-hydroxybutanoate using a pre-formed (S)-Ru(OAc)₂(H8-BINAP) catalyst, a highly effective modern variant.

1. Materials and Reagents:

  • (S)-Ru(OAc)₂(H8-BINAP) catalyst

  • Methyl acetoacetate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard glassware, cannula, and a high-pressure autoclave reactor

2. Catalyst and Substrate Preparation (Under Inert Atmosphere):

  • Rationale: The catalyst is air- and moisture-sensitive. All operations must be performed in a glovebox or using Schlenk techniques to prevent deactivation.

  • In a glass liner designed for the autoclave, charge the (S)-Ru(OAc)₂(H8-BINAP) catalyst. A substrate-to-catalyst (S/C) ratio of 1000:1 is a typical starting point for optimization.[6]

  • Add the methyl acetoacetate substrate to the liner via syringe.

  • Add anhydrous, degassed methanol to dissolve both components. A typical concentration is 0.5-2.0 M.

3. Hydrogenation Procedure:

  • Rationale: High hydrogen pressure is required to drive the catalytic cycle efficiently. The autoclave ensures safe operation at elevated pressures.

  • Place the sealed glass liner inside the autoclave.

  • Seal the autoclave and purge the system 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas to remove all oxygen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 atm).[6]

  • Begin stirring and maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-15 hours).[6]

4. Work-up and Analysis:

  • Rationale: Proper work-up isolates the product, and chiral chromatography is the definitive method for verifying enantiomeric purity.

  • After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.

  • The conversion can be determined by ¹H NMR or GC analysis of the crude product.

  • The enantiomeric excess (ee) must be determined by chiral GC or HPLC, using a suitable column (e.g., a cyclodextrin-based column) and comparing the product's retention times to those of a racemic standard.

Hydrogenation_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Work-up & Analysis a Charge Autoclave Liner with Catalyst & Substrate b Add Degassed Methanol a->b c Seal Autoclave & Purge with H₂ b->c d Pressurize with H₂ (e.g., 100 atm) c->d e Stir at 25°C for 12-15h d->e f Vent Pressure & Concentrate e->f g Determine Conversion (NMR/GC) f->g h Determine ee (Chiral HPLC/GC) g->h

Caption: Experimental workflow for asymmetric hydrogenation.

Part 4: Synthesis, Tuning, and Practical Considerations

FeatureBINAPD-Fenchone Derived Ligands
Synthesis Multi-step synthesis from BINOL, often requiring a costly optical resolution or asymmetric coupling step.[13]Derived from inexpensive, naturally abundant D-Fenchone. Synthesis involves functionalization of the terpene backbone.
Cost & Availability Commercially available but generally expensive, making it a significant cost factor in large-scale synthesis.[1]Starting material is very cheap. Overall cost is dependent on the synthetic route. Often requires custom synthesis.
Structural Tuning Modifications are typically made on the phenyl groups (electronic tuning) or the naphthyl backbone (solubility/immobilization). The core chiral element is fixed.High potential for modularity. The rigid 3D scaffold offers multiple, distinct sites for modification, allowing for fine-tuning of steric and electronic properties.
Intellectual Property A well-established ligand class with extensive patent literature.Represents a less explored chemical space, offering more opportunities for novel intellectual property.

Conclusion and Future Outlook

This guide establishes BINAP as the high-performance benchmark in asymmetric catalysis, particularly for hydrogenation. Its rigid, C2-symmetric structure provides a reliable platform for achieving exceptional levels of enantioselectivity, and its behavior is well-understood and predictable.

D-Fenchone derived ligands represent a compelling and strategically different approach. By leveraging an inexpensive and enantiopure starting material from the chiral pool, they offer the potential for cost-effective and structurally novel solutions. Their inherent asymmetry and complex 3D architecture present an opportunity to unlock unique selectivity profiles that may not be achievable with traditional C2-symmetric ligands.

The critical knowledge gap lies in the need for direct, rigorous benchmarking. For D-Fenchone derived ligands to move from promising alternatives to field-proven tools, systematic studies comparing their performance against BINAP and other privileged ligands in a wide range of industrially relevant reactions are essential.

Final Recommendation: For researchers working on well-established transformations requiring high enantioselectivity, BINAP and its derivatives remain the logical and trustworthy first choice. For those seeking to develop novel catalytic systems, overcome the limitations of existing ligands, or build new intellectual property, the exploration of chiral pool-derived ligands like those from D-Fenchone is a scientifically rewarding and economically sound endeavor.

References

  • Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of BINAP Ligands in Modern Asymmetric Catalysis. Available from: [Link]

  • Trost, B. M. (2004). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 101(15), 5348-5355. Available from: [Link]

  • Ye, M., & Cramer, N. (2016). Asymmetric Catalysis Powered by Chiral Cyclopentadienyl Ligands. Accounts of Chemical Research, 49(3), 545-555. Available from: [Link]

  • Brown, J. M., & Chaloner, P. A. (1980). Hybrid P-chiral diphosphines for asymmetric hydrogenation. Journal of the Chemical Society, Chemical Communications, (7), 344-346. Available from: [Link]

  • Noyori, R., et al. (1993). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES. Organic Syntheses, 71, 1. Available from: [Link]

  • Raju, R., et al. (2014). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 4(21), 10816-10823. Available from: [Link]

  • Noyori, R. (2005). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 102(43), 15356-15363. Available from: [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]

  • Wang, Y., et al. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Omega. Available from: [Link]

  • Francos, J., et al. (2011). Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline. Molecules, 16(6), 4957-4970. Available from: [Link]

  • Li, W., & Zhang, X. (2021). Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. The Journal of Organic Chemistry. Available from: [Link]

  • Hargaden, G. C., & Guiry, P. J. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 109(5), 2505-2550. Available from: [Link]

  • Ruiu, S., et al. (2013). Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential. British Journal of Pharmacology, 170(4), 841-856. Available from: [Link]

  • Sarpong, R., et al. (2003). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Organic Letters, 5(2), 177-180. Available from: [Link]

  • Thorhauge, J., et al. (2002). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 124(15), 3860-3861. Available from: [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]

Sources

Validation

NMR spectra comparison of D-Fenchone 96 and alpha-fenchol

An in-depth comparative analysis of D-Fenchone and its reduced derivative, α -fenchol (endo-fenchol), provides a masterclass in how stereoelectronic factors and molecular hybridization manifest in Nuclear Magnetic Resona...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of D-Fenchone and its reduced derivative, α -fenchol (endo-fenchol), provides a masterclass in how stereoelectronic factors and molecular hybridization manifest in Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed this guide to move beyond mere data tabulation. We will explore the causality behind the spectral shifts, the stereochemical logic of the transformation, and provide a self-validating experimental workflow for researchers utilizing these bicyclic monoterpenoids in chiral pool synthesis or drug development.

The Mechanistic Causality: Stereoselective Reduction

D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) is a rigid, sterically hindered bicyclic ketone. When converting D-Fenchone to α -fenchol, the choice of reducing agent and the stereochemical outcome are dictated by the molecule's unique architecture.

Using Sodium Borohydride ( NaBH4​ ) in methanol, the hydride delivery is highly stereoselective. The gem-dimethyl group at the C3 position and the methyl group at the C1 bridgehead create a distinct steric environment. The hydride preferentially attacks the carbonyl carbon from the less hindered exo face of the bicyclic system. This trajectory forces the resulting alkoxide (and subsequently the hydroxyl group) into the more sterically congested endo position, yielding α -fenchol (>96% endo isomer)[1].

Stereochemistry Ketone D-Fenchone (sp2 Carbonyl at C2) Hydride NaBH4 Reduction (Exo-Hydride Attack) Ketone->Hydride Alcohol alpha-Fenchol (sp3 Endo-OH at C2) Hydride->Alcohol

Stereoselective exo-hydride attack on D-Fenchone yielding endo-fenchol.

Comparative NMR Spectral Analysis

The transformation from a ketone to a secondary alcohol triggers profound changes in the local magnetic environment, which are captured precisely by 13C and 1H NMR spectroscopy.

13C NMR: Tracking Hybridization and Anisotropy

The most diagnostic resonance in this comparison is the C2 carbon. In D-Fenchone, the C2 carbon is sp2 hybridized. The high electronegativity of the oxygen atom, combined with the strong magnetic anisotropy of the π -bond, severely deshields this nucleus, pushing its resonance to approximately 220 ppm[2][3].

Upon reduction to α -fenchol, the C2 carbon rehybridizes to sp3 . While still deshielded by the inductive effect of the attached hydroxyl oxygen, the loss of the π -system's anisotropic cone shifts the resonance dramatically upfield to ~85.5 ppm[4].

Table 1: Quantitative 13C NMR Shift Comparison (in CDCl3​ )

Carbon PositionD-Fenchone δ (ppm) α -Fenchol δ (ppm)Causality / Structural Rationale
C2 (Functional) ~220.0~85.5Transition from sp2 carbonyl to sp3 carbinol carbon.
C1 (Quaternary) ~53.0~49.5Upfield shift due to removal of adjacent C=O deshielding cone.
C3 (Quaternary) ~47.0~48.3Minor shift; remains highly substituted (gem-dimethyl).
C4 (Methine) ~41.0~39.5Remote spatial adjustment to the endo-hydroxyl group.
Methyls (C8, C9, C10) 14.0 - 23.019.8 - 31.1Relief of carbonyl anisotropy alters methyl shielding environments.
1H NMR: The Carbinol Singlet Anomaly

In the 1H NMR spectrum, D-Fenchone is devoid of any protons at the C2 position. Following reduction, α -fenchol exhibits a new, highly diagnostic carbinol proton at ~3.25 ppm[4].

Expert Insight: A novice might expect this carbinol proton to appear as a complex multiplet. However, structural analysis of the 1,3,3-trimethylbicyclo[2.2.1]heptane skeleton reveals that the C2 carbon is flanked by C1 and C3. Neither C1 nor C3 possess any protons (C1 has a methyl bridgehead; C3 has a gem-dimethyl group). Consequently, the exo-proton at C2 in α -fenchol lacks vicinal coupling partners ( 3J≈0 Hz) and typically appears as a sharp singlet, occasionally broadened only by unresolved long-range W-coupling ( 4J ) with the C6 or C7 protons.

Table 2: Quantitative 1H NMR Shift Comparison (in CDCl3​ )

Proton AssignmentD-Fenchone δ (ppm) α -Fenchol δ (ppm)Causality / Structural Rationale
H-2 (exo) N/A~3.25 (s)Deshielded by adjacent -OH. Appears as a singlet due to lack of vicinal protons.
-OH N/A~1.60 (br s)Exchangeable proton; shift is concentration and temperature-dependent.
Methyls (3 ×

CH3​ )

1.00 - 1.200.85 - 1.10Shifted slightly upfield due to the loss of the strongly anisotropic C=O group.

NMR_Logic cluster_0 D-Fenchone Spectral Markers cluster_1 alpha-Fenchol Spectral Markers N1 C2 Carbonyl 13C: ~220 ppm Reaction NaBH4 Reduction (Hybridization sp2 -> sp3) N1->Reaction N2 No C2 Proton 1H: N/A N2->Reaction N3 C2 Hydroxyl 13C: ~85.5 ppm N4 C2 exo-Proton 1H: ~3.25 ppm (Singlet) Reaction->N3 Reaction->N4

Logical flow of NMR spectral shifts driven by the reduction of D-Fenchone.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates in-process controls (TLC) to verify reaction progress before committing to high-resolution NMR validation[5].

Step 1: Reaction Setup

  • Dissolve 1.0 equivalent of D-Fenchone in anhydrous methanol (0.5 M concentration) within a round-bottom flask equipped with a magnetic stir bar.

  • Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Cooling mitigates the exothermic decomposition of NaBH4​ in methanol, ensuring the hydride is efficiently utilized for ketone reduction.

Step 2: Hydride Reduction

  • Slowly add 2.0 equivalents of Sodium Borohydride ( NaBH4​ ) in small portions over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 45–60 minutes.

Step 3: In-Process Control (Self-Validation Phase 1)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system.

  • Critical Step: Because neither fenchone nor fenchol possesses a UV chromophore, visualize the TLC plate using a Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ) stain followed by gentle heating. The disappearance of the high- Rf​ fenchone spot and the appearance of a lower- Rf​ fenchol spot confirms conversion.

Step 4: Quenching and Isolation

  • Quench the reaction by slowly adding ice-cold distilled water to destroy unreacted NaBH4​ .

  • Extract the aqueous mixture three times with Dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Filter and concentrate under reduced pressure to yield crude α -fenchol as a white/translucent solid.

Step 5: Structural Validation (Self-Validation Phase 2)

  • Dissolve ~15 mg of the product in 0.6 mL of CDCl3​ for 1H NMR, and ~50 mg for 13C NMR.

  • Acquire the spectra. The complete absence of a peak at ~220 ppm and the presence of a sharp singlet at ~3.25 ppm serves as the definitive, self-contained proof of successful reduction to α -fenchol.

Protocol Step1 1. Setup Dissolve D-Fenchone in MeOH (0 °C) Step2 2. Reduction Portion-wise addition of NaBH4 Step1->Step2 Step3 3. In-Process Control TLC validation (PMA/KMnO4 stain) Step2->Step3 Step4 4. Isolation Quench, DCM extraction, dry over Na2SO4 Step3->Step4 Step5 5. NMR Validation Confirm loss of 220 ppm, gain of 3.25 ppm Step4->Step5

Self-validating experimental workflow for fenchone reduction and NMR analysis.

References

  • Nuclear Magnetic Resonance Studies. XXVII. Homoenolization of Fenchone. Canadian Journal of Chemistry. Available at:[Link]

  • Fenchol at BMRB (Biological Magnetic Resonance Data Bank). BMRB. Available at:[Link]

  • Oxidation of Secondary Alcohols Using Solid-supported Hypervalent Iodine. Royal Society of Chemistry. Available at:[Link]

Sources

Comparative

comparative reactivity of D-Fenchone 96 versus other bicyclic ketones

Comparative Reactivity Profiling: D-Fenchone 96% vs. Camphor and Norcamphor in Synthetic Applications As a Senior Application Scientist in drug development and synthetic methodology, selecting the appropriate chiral auxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profiling: D-Fenchone 96% vs. Camphor and Norcamphor in Synthetic Applications

As a Senior Application Scientist in drug development and synthetic methodology, selecting the appropriate chiral auxiliary or bicyclic scaffold is a critical decision that dictates the success of downstream functionalization. D-Fenchone (1,3,3-trimethylbicyclo[2.2.1]heptan-2-one), typically utilized at 96% purity for scalable synthesis, presents a stereoelectronic profile that is fundamentally distinct from its structural cousins, camphor and norcamphor.

This guide objectively compares the reactivity of D-Fenchone against these alternatives, providing the mechanistic causality behind its behavior and detailing self-validating experimental workflows to harness its unique properties.

The Steric Corset: Structural Causality of Reactivity

The reactivity of bicyclic[2.2.1] ketones is governed by the trajectory available to incoming reagents.

  • Norcamphor lacks methyl substitutions, leaving its exo face highly accessible for rapid nucleophilic attack.

  • Camphor features a C7 gem-dimethyl bridge that effectively blocks the exo face, forcing incoming nucleophiles to attack from the more sterically hindered endo trajectory.

  • D-Fenchone possesses a C1 methyl and C3 gem-dimethyl groups. This specific arrangement creates a severe "steric corset" directly adjacent to the C2 carbonyl[1].

Because the effective radius of the C1 and C3 methyl groups severely hinders the Bürgi-Dunitz trajectory, standard nucleophilic additions (such as Grignard reactions) to D-Fenchone are notoriously slow and low-yielding[2]. The reagent is forced to attack mainly from the exo-direction, yielding 2-exo-methyl-2-endo-fenchol as the primary product[3].

However, this exact steric hindrance becomes a profound advantage in electrophilic transfer chemistry. The bulky framework significantly lowers the kinetic acidity of adjacent protons. When D-Fenchone is converted into an N-H oxaziridine, this suppressed kinetic acidity prevents unwanted deprotonation by basic arylmetals, allowing for highly efficient, direct N-transfer—a pathway where less hindered camphor derivatives fail[4].

Comparative Reactivity Data

The following table summarizes the quantitative performance of these bicyclic ketones across standard synthetic transformations.

Property / ReactionNorcamphorCamphorD-Fenchone (96%)
Steric Hindrance (Carbonyl) MinimalModerate (C7 blocks exo face)Severe (C1 & C3 block both faces)
Grignard Addition (MeMgI) >95% Yield (Rapid)~70% Yield (Mainly endo attack)30–50% Yield (High enolization)
NaBH₄ Reduction Rate FastModerateSlow (Yields mostly endo-fenchol)
Oxaziridine N-Transfer Yield N/A (Too acidic)~50% (Competing deprotonation)>80% (Deprotonation suppressed)

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in the lab, the following protocols are designed as self-validating systems . They incorporate built-in analytical checkpoints to confirm the mechanistic pathway before proceeding to isolation.

Protocol A: Grignard Addition to D-Fenchone (Overcoming Steric Hindrance)

Because Grignard reagents can act as bases rather than nucleophiles when faced with the steric bulk of D-Fenchone, this protocol utilizes forcing conditions and an in-situ enolization check [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask. Add 1.5 equivalents of magnesium turnings and 2.0 equivalents of methyl iodide in anhydrous diethyl ether to generate MeMgI [3].

  • Internal Standard Addition: Add 0.1 equivalents of anhydrous dodecane to the Grignard solution as an internal standard for GC-FID tracking.

  • Ketone Addition: Dissolve D-Fenchone (96%) in ether and add dropwise at 0 °C. Reflux the mixture for 12 hours to overcome the activation energy barrier imposed by the C3 gem-dimethyl groups.

  • Self-Validation Checkpoint (Enolization vs. Addition):

    • Logic: Pull a 50 µL aliquot and quench with D₂O. Analyze via GC-MS.

    • Validation: If the mass spectrum of the unreacted fenchone peak shows an M+1 shift (deuterium incorporation at the alpha-carbon), enolization is actively competing with nucleophilic addition. If the enolization ratio exceeds 15% relative to the dodecane standard, the system dictates aborting the reflux and switching to a less basic, more nucleophilic organocerium reagent (MeCeCl₂).

  • Workup: If validation passes (addition > enolization), quench with saturated NH₄Cl, extract with ether, and purify via silica gel chromatography to isolate 2-exo-methyl-2-endo-fenchol.

Protocol B: High-Yield N-Transfer via Fenchone-Derived Oxaziridine

This protocol leverages D-Fenchone's steric bulk to synthesize primary arylamines via direct N-transfer, avoiding the deprotonation side-reactions seen with camphor [4].

Step-by-Step Methodology:

  • Reagent Generation: Synthesize the Fenchone-derived N-H oxaziridine from D-Fenchone via standard imine formation and subsequent oxidation.

  • Amination: In a strictly inert argon atmosphere at -78 °C, add 1.0 equivalent of 2-naphthylmagnesium bromide to a solution of the Fenchone-oxaziridine in THF.

  • Self-Validation Checkpoint (Kinetic Acidity Suppression):

    • Logic: Before aqueous workup, pull a 100 µL crude aliquot and analyze via rapid ¹H-NMR.

    • Validation: Monitor the disappearance of the oxaziridine N-H proton. Crucially, check for the presence of naphthalene (the protonated aryl-Grignard). If naphthalene is absent and the 2-naphthylamine signals are present, the system validates that D-Fenchone's steric bulk successfully suppressed kinetic acidity. If naphthalene is >5%, it flags a failure in steric shielding or moisture contamination.

  • Workup: Warm to room temperature, quench with water, and isolate the free-base 2-naphthylamine (>80% yield).

Mechanistic Visualization

The following diagram maps the logical relationship between the structural features of D-Fenchone versus Camphor and their resulting synthetic utility.

Reactivity Fenchone D-Fenchone 96% (C1, C3-dimethyl corset) NucAdd Nucleophilic Addition (Grignard / NaBH4) Fenchone->NucAdd Severe Hindrance Electrophilic Electrophilic N-Transfer (Oxaziridine + Arylmetal) Fenchone->Electrophilic Low Kinetic Acidity Camphor Camphor (C7-dimethyl bridge) Camphor->NucAdd Moderate Hindrance Camphor->Electrophilic Higher Kinetic Acidity F_Nuc Low Yield / Enolization (Steric Blockade) NucAdd->F_Nuc C_Nuc Moderate Yield (Exo-face Blocked) NucAdd->C_Nuc F_Elec High Yield (>80%) (Suppressed Deprotonation) Electrophilic->F_Elec C_Elec Moderate Yield (~50%) (Competing Deprotonation) Electrophilic->C_Elec

Mechanistic divergence of bicyclic ketones based on steric hindrance and kinetic acidity.

References

  • Grignard additions of methylmagnesium iodide to fenchone and dehydrofenchone Source: JYX Digital Repository, University of Jyväskylä URL:[Link]

  • Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds Source: Nature Chemistry / PubMed Central (PMC) URL:[Link]

  • Ring-Opening Competes with Peroxidation in Fenchone Low-Temperature Autoignition Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

D-FENCHONE, 96 proper disposal procedures

As a Senior Application Scientist, I understand that while D-Fenchone (CAS 4695-62-9)—a bicyclic monoterpene ketone—is an invaluable chiral building block and solvent in drug development and organic synthesis, its physic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that while D-Fenchone (CAS 4695-62-9)—a bicyclic monoterpene ketone—is an invaluable chiral building block and solvent in drug development and organic synthesis, its physicochemical profile demands rigorous waste management. Improper disposal not only violates environmental regulations but also introduces severe flammability and toxicity risks into the laboratory ecosystem.

This guide provides the mechanistic rationale and step-by-step operational procedures for the safe handling, containment, and disposal of D-Fenchone, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Quantitative Hazard & Regulatory Data

To build a self-validating disposal system, we must first understand the quantitative parameters that dictate D-Fenchone's behavior. The following table summarizes the critical regulatory and hazard data required for proper waste classification.

PropertyValueMechanistic ImplicationSource
CAS Number 4695-62-9Unique identifier for the (+)-enantiomer.1[1]
Flash Point 52°C – 62°C (125°F – 143.6°F)Forms explosive vapor-air mixtures at elevated ambient temperatures.2[2]
GHS Classification Flammable Liq. 3, Skin Irrit. 2, Aquatic Chronic 3Requires segregation from oxidizers and prohibits drain disposal.3[3]
EPA Waste Code D001 (Ignitability)Mandates disposal via high-temperature incineration.4[4]
UN Number UN1224Required for manifest logging (Ketones, liquid, n.o.s.).5[5]

Mechanistic Rationale for Disposal Constraints

Do not treat disposal steps as arbitrary rules. Understanding the why ensures that laboratory personnel can adapt to unexpected situations safely.

  • Why is drain disposal strictly prohibited? D-Fenchone is classified as an Aquatic Chronic 3 hazard. Its rigid bicyclic structure resists rapid microbial degradation in standard wastewater treatment facilities. Discharging it into the sink leads to bioaccumulation in aquatic ecosystems, causing long-lasting toxic effects to marine life[3].

  • Why must we use inert absorbents during spills? When managing spills, using combustible absorbents (like paper towels or untreated sawdust) creates a high-surface-area matrix saturated with a combustible liquid. This significantly lowers the auto-ignition threshold of the ketone, creating a spontaneous combustion risk. Inert materials like silica gel or sand prevent this exothermic risk entirely[1].

  • Why the D001 EPA Classification? Because its closed-cup flash point can measure as low as 52°C, it falls under the EPA's definition of an ignitable characteristic waste (<60°C)[2]. It must be isolated from strong oxidizing agents (e.g., nitric acid, peroxides) to prevent violent exothermic oxidation reactions.

Experimental Protocols for Disposal

Protocol A: Routine Liquid Waste Segregation

This protocol applies to post-reaction mixtures, solvent washes, and expired stock solutions containing D-Fenchone.

  • Compatibility Verification: Ensure the target waste carboy contains only compatible organic solvents (e.g., methanol, ethanol, ethyl acetate). Never add D-Fenchone to waste containers holding aqueous acids, bases, or strong oxidizers.

  • Fume Hood Transfer: Conduct all transfers inside a certified chemical fume hood to prevent the accumulation of volatile vapors. Use a grounded funnel to prevent static discharge.

  • Containment: Transfer the liquid into a high-density polyethylene (HDPE) or glass hazardous waste container. Leave at least 10% headspace to accommodate vapor expansion.

  • Labeling & Logging: Immediately affix a hazardous waste tag. Mark the contents as "D-Fenchone / Flammable Organic Liquid" and assign the EPA Waste Number D001 .

  • Storage: Cap the container tightly and store it in a grounded, ventilated flammable storage cabinet until collection by a licensed environmental management contractor for high-temperature incineration.

Protocol B: Spill Containment and Cleanup Workflow

In the event of a localized laboratory spill, execute the following steps immediately.

  • Source Isolation & Evacuation: Extinguish all open flames and disable spark-producing equipment in the vicinity. D-Fenchone vapors are heavier than air and can travel along the benchtop to ignition sources, causing a flashback. Don nitrile gloves and safety goggles.

  • Ventilation: Maximize fume hood extraction and open laboratory sashes if it is safe to do so.

  • Inert Absorption: Apply an inert absorbent material—such as silica gel, sand, or a universal chemical binder—liberally over the spill starting from the perimeter and working inward to prevent spreading.

  • Collection: Use non-sparking tools (e.g., a plastic dustpan and brush) to sweep the saturated absorbent into a wide-mouth HDPE solid hazardous waste container.

  • Final Decontamination: Wash the spill area with water and a mild laboratory detergent to remove any residual organic film. Collect the wash water and paper towels used for the final wipe-down as solid hazardous waste.

D-Fenchone Waste Segregation Workflow

The following logic tree dictates the physical routing of D-Fenchone waste within the laboratory environment.

DFenchoneDisposal Start D-Fenchone Waste Generated Decision Waste State? Start->Decision Liquid Liquid Waste (Pure or Solvent Mix) Decision->Liquid Liquid Solid Solid Waste (Contaminated PPE/Absorbents) Decision->Solid Solid ContainerL Vented Flammable Waste Container Liquid->ContainerL ContainerS Sealed Solid Hazardous Waste Bin Solid->ContainerS Labeling Label: EPA D001 Flammable Liquid ContainerL->Labeling ContainerS->Labeling Incineration High-Temperature Incineration Facility Labeling->Incineration Licensed Disposal

D-Fenchone Waste Segregation and Disposal Workflow.

References

  • Fisher Scientific. SAFETY DATA SHEET: D(+)-Fenchone. Fisher Scientific. 1

  • Santa Cruz Biotechnology. SAFETY DATA SHEET: Fenchone. SCBT. 2

  • Cayman Chemical. Safety Data Sheet: Fenchone. Cayman Chemical. 3

  • Environmental Protection Agency (EPA). Analytical Reference Standards And Supplemental Data The Pesticides And Industrial Chemicals Repository. EPA NEPIS. 4

  • MetaSci. Safety Data Sheet: (-)-Fenchone. MetaSci.5

Sources

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